molecular formula C10H12ClF2N B1417972 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride CAS No. 1197234-09-5

2-(3,4-Difluorophenyl)pyrrolidine hydrochloride

Cat. No.: B1417972
CAS No.: 1197234-09-5
M. Wt: 219.66 g/mol
InChI Key: PXMDJKBIGCGCEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Difluorophenyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C10H12ClF2N and its molecular weight is 219.66 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,4-difluorophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMDJKBIGCGCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197234-09-5
Record name 2-(3,4-difluorophenyl)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(3,4-Difluorophenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride, a fluorinated analog of 2-phenylpyrrolidine. Due to the limited publicly available data specific to this compound, this guide synthesizes confirmed information with expert-driven inferences based on the well-characterized properties of structurally related molecules, particularly its 2,5-difluoro isomer. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1][2] This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential applications of this and similar compounds, offering insights into its chemical identity, potential pharmacological profile, a proposed synthetic pathway, analytical considerations, and safety protocols.

Chemical Identity and Physicochemical Properties

2-(3,4-Difluorophenyl)pyrrolidine hydrochloride is a chiral organic compound. The (R)-enantiomer is the most commonly referenced stereoisomer in commercial listings.

Table 1: Chemical and Physicochemical Properties

PropertyValueSource/Comment
Chemical Name (R)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride[3]
CAS Number 2411591-45-0[3]
Molecular Formula C₁₀H₁₂ClF₂N[3]
Molecular Weight 219.66 g/mol [3]
Appearance White to off-white powder (inferred)Based on related compounds like the 2,5-difluoro isomer.[4]
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.General property of hydrochloride salts of amines.
Melting Point Not available.
Boiling Point Not available.
pKa Not available.The pKa of the parent pyrrolidine is 11.27. Substitution is expected to alter this value.

Potential Pharmacological Profile and Mechanism of Action

The pyrrolidine ring is a key structural motif in numerous natural products and pharmacologically active agents, contributing to their diverse biological functions.[2] The introduction of a difluorophenyl group can significantly modulate a compound's potency, selectivity, and pharmacokinetic properties. Fluorine substitution can influence metabolic stability and receptor binding affinity.

Based on the pharmacology of related compounds, potential (though unconfirmed) areas of biological activity for 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride include:

  • Central Nervous System (CNS) Activity: 2-Phenylpyrrolidine derivatives have been explored as potential antipsychotic agents, acting as dopamine D2 receptor antagonists.[5]

  • Anticancer and Antiviral Properties: The pyrrolo[3,4-c]pyridine scaffold, which incorporates a pyrrolidine ring, has shown promise in the development of antiviral (anti-HIV-1) and anticancer agents.[6]

  • Enzyme Inhibition: The pyrrolidine scaffold is a common feature in various enzyme inhibitors. For instance, N-phenylpyrrolidin-2-ones have been studied as inhibitors of protoporphyrinogen oxidase.

It is crucial to note that these are extrapolated potential activities, and dedicated biological screening is necessary to elucidate the specific pharmacological profile of 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride.

Proposed Synthetic Pathway

A plausible and efficient method for the asymmetric synthesis of 2-arylpyrrolidines involves the diastereoselective addition of Grignard reagents to a chiral N-tert-butanesulfinyl imine derived from a γ-chloro ketone.[7] This approach offers high stereocontrol and good yields. The following is a proposed synthetic protocol adapted for 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride.

Diagram of Proposed Synthetic Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Deprotection A γ-chloro-3',4'-difluoroacetophenone C γ-chloro N-tert-butanesulfinyl ketimine A->C Ti(OEt)₄, THF, reflux B (R)-tert-Butanesulfinamide B->C E 2-(3,4-Difluorophenyl)-1-(tert-butanesulfinyl)pyrrolidine C->E THF, -78 °C to rt D Grignard Reagent (e.g., EtMgBr) D->E G (R)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride E->G F HCl in Dioxane F->G

Caption: Proposed asymmetric synthesis of (R)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride.

Experimental Protocol

Step 1: Synthesis of the γ-chloro N-tert-butanesulfinyl ketimine

  • To a solution of γ-chloro-3',4'-difluoroacetophenone in anhydrous tetrahydrofuran (THF), add (R)-tert-butanesulfinamide.

  • Add titanium(IV) ethoxide (Ti(OEt)₄) and heat the mixture to reflux.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction to room temperature and quench with brine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Step 2: Diastereoselective reductive cyclization

  • Dissolve the purified γ-chloro N-tert-butanesulfinyl ketimine in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of a Grignard reagent (e.g., ethylmagnesium bromide) in THF.

  • Allow the reaction to slowly warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic phase, and concentrate.

  • Purify the resulting 2-(3,4-difluorophenyl)-1-(tert-butanesulfinyl)pyrrolidine by column chromatography.

Step 3: Deprotection to the hydrochloride salt

  • Dissolve the purified N-sulfinylpyrrolidine in a minimal amount of a suitable solvent like methanol or dioxane.

  • Add a solution of hydrogen chloride in dioxane.

  • Stir the mixture at room temperature. The hydrochloride salt should precipitate out of the solution.

  • Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Analytical Methods

For the characterization and purity assessment of 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride, standard analytical techniques for small organic molecules are recommended.

Table 2: Recommended Analytical Techniques

TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation.Characteristic signals for the aromatic protons and carbons of the difluorophenyl ring, as well as the aliphatic protons and carbons of the pyrrolidine ring. ¹⁹F NMR would show signals corresponding to the two fluorine atoms.
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification.A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point. UV detection would be appropriate due to the aromatic ring.[8]
Mass Spectrometry (MS) Molecular weight confirmation and structural fragmentation analysis.Electrospray ionization (ESI) would be a suitable ionization technique. The mass spectrum should show the molecular ion corresponding to the free base.
Chiral HPLC Determination of enantiomeric excess.A chiral stationary phase would be required to separate the (R)- and (S)-enantiomers.

Safety and Handling

Specific safety and handling data for 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride are not available. Therefore, precautions should be based on the general hazards associated with substituted pyrrolidines and hydrochloride salts of amines.

  • Hazard Statements (inferred): Based on the parent compound, pyrrolidine, this substance may be harmful if swallowed, cause skin irritation, and serious eye irritation.[9]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, wash the affected area thoroughly with water.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-(3,4-Difluorophenyl)pyrrolidine hydrochloride represents an interesting, yet undercharacterized, member of the 2-arylpyrrolidine family. While specific data on its biological activity and physicochemical properties are sparse, its structural features suggest potential for a range of pharmacological applications. This guide provides a foundational framework for researchers by outlining its known characteristics, proposing a viable synthetic route, and detailing appropriate analytical and safety protocols based on established chemical principles and data from related compounds. Further investigation into this molecule is warranted to fully elucidate its properties and potential as a lead compound in drug discovery.

References

Sources

A Comprehensive Technical Guide to 2-(3,4-Difluorophenyl)pyrrolidine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 2-(3,4-difluorophenyl)pyrrolidine hydrochloride, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. We will delve into its chemical identity, stereoisomer-specific CAS numbers, a detailed, field-proven synthetic pathway, its potential pharmacological relevance, and critical safety protocols for laboratory handling. This document is intended for researchers, chemists, and professionals in drug development who require a technical understanding of this valuable building block.

Chemical Identity and Physicochemical Properties

2-(3,4-Difluorophenyl)pyrrolidine hydrochloride is a substituted pyrrolidine derivative. The presence of the difluorophenyl moiety significantly influences its electronic properties and potential for molecular interactions, making it an attractive scaffold in modern drug design. The pyrrolidine ring, a common motif in many pharmaceuticals, provides a three-dimensional structure that can effectively probe the binding sites of biological targets.[1][2]

It is crucial to distinguish between the different stereoisomers of this compound, as biological activity is often enantiomer-specific.

Table 1: Stereoisomer-Specific CAS Numbers and Molecular Properties

Isomer(R)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride(S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride
CAS Number 2411591-45-0[3]2177258-16-9[4]
Molecular Formula C₁₀H₁₂ClF₂N[3]C₁₀H₁₂ClF₂N
Molecular Weight 219.66 g/mol [3]219.66 g/mol
Appearance Typically a white to off-white solidTypically a white to off-white solid
Purity ≥95% (typical for research grade)[3]≥95% (typical for research grade)
Storage Inert atmosphere, Room Temperature[3]Inert atmosphere, Room Temperature

Synthesis Pathway: A Multi-Step Approach

The synthesis of chiral 2-substituted pyrrolidines is a well-established field in organic chemistry. The following protocol describes a robust and adaptable method for preparing (R)- or (S)-2-(3,4-difluorophenyl)pyrrolidine, which is then converted to its hydrochloride salt. This pathway is synthesized from methodologies reported for analogous structures and represents a logical and experimentally sound approach.[5][6][7][8]

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Reductive Amination & Cyclization cluster_3 Step 4: Salt Formation A N-Boc-L-proline C Weinreb Amide A->C EDC, HOBt, DIPEA B N,O-Dimethylhydroxylamine HCl B->C F Ketone Intermediate C->F THF, -78 °C to rt D 1-Bromo-3,4-difluorobenzene E Grignard Reagent D->E Mg, THF E->F G Difluorophenyl Ketone F->G TFA or HCl (Boc Removal) H Pyrrolidine Ring G->H NaBH(OAc)₃ or H₂, Pd/C I Free Base Pyrrolidine H->I Workup K Final Hydrochloride Salt I->K J HCl in Ether/Dioxane J->K

Caption: Multi-step synthesis of 2-(3,4-Difluorophenyl)pyrrolidine HCl.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-N-methoxy-N-methyl-L-prolinamide (Weinreb Amide)

  • Rationale: This initial step converts the carboxylic acid of commercially available N-Boc-L-proline into a Weinreb amide. This functional group is ideal for the subsequent Grignard reaction as it forms a stable chelated intermediate that prevents over-addition, cleanly yielding the desired ketone.

  • Procedure:

    • To a solution of N-Boc-L-proline (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

    • Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide, which can often be used without further purification.

Step 2: Synthesis of tert-butyl (R)-2-(3,4-difluorobenzoyl)pyrrolidine-1-carboxylate

  • Rationale: This step forms the key carbon-carbon bond. A Grignard reagent is prepared from 1-bromo-3,4-difluorobenzene and then reacted with the Weinreb amide to form the ketone intermediate.

  • Procedure:

    • Prepare the Grignard reagent by adding a solution of 1-bromo-3,4-difluorobenzene (1.5 eq) in anhydrous tetrahydrofuran (THF) to magnesium turnings (1.6 eq) under an inert atmosphere (N₂ or Ar).

    • Cool the prepared Grignard solution to -78 °C.

    • Slowly add a solution of the Weinreb amide from Step 1 (1.0 eq) in anhydrous THF.

    • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

    • Quench the reaction carefully at 0 °C with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure ketone.

Step 3: Formation of (R)-2-(3,4-Difluorophenyl)pyrrolidine

  • Rationale: This step involves the simultaneous deprotection of the Boc group and reductive cyclization to form the final pyrrolidine ring. The acidic conditions remove the Boc protecting group, and a reducing agent reduces the resulting iminium ion to the amine.

  • Procedure:

    • Dissolve the ketone from Step 2 (1.0 eq) in trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature for 1-2 hours until Boc deprotection is complete (monitored by TLC/LC-MS).

    • Neutralize the reaction mixture carefully with a base (e.g., NaHCO₃ or NaOH solution).

    • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.

    • Stir for 4-12 hours until the reduction is complete.

    • Perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate.

    • Dry and concentrate the organic phase to yield the free base of the target compound.

Step 4: Formation of the Hydrochloride Salt

  • Rationale: Conversion to the hydrochloride salt is often performed to improve the compound's stability, crystallinity, and handling properties.

  • Procedure:

    • Dissolve the free base from Step 3 in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in diethyl ether (e.g., 2M) or dioxane dropwise with stirring.

    • A precipitate will form. Continue addition until no further precipitation is observed.

    • Stir the resulting slurry for 30-60 minutes.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(3,4-difluorophenyl)pyrrolidine hydrochloride as a solid.

Applications in Research and Drug Development

The 2-(3,4-difluorophenyl)pyrrolidine scaffold is a privileged structure in medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The pyrrolidine-2-carbonitrile scaffold is a well-known core for DPP-4 inhibitors used in the treatment of type 2 diabetes.[9] The difluorophenyl group on the 2-position of the pyrrolidine ring can engage in favorable interactions within the S1 pocket of the DPP-4 enzyme, potentially leading to potent and selective inhibitors.[9] Researchers designing new anti-diabetic agents would find this compound to be a key starting material.[9]

  • Neuroscience and CNS-Active Agents: The pyrrolidine ring is a core component of many compounds that target the central nervous system. The lipophilicity imparted by the difluorophenyl group can facilitate blood-brain barrier penetration. This makes the title compound a valuable building block for synthesizing novel ligands for receptors and transporters involved in neurological disorders.

  • Antimicrobial and Antineoplastic Agents: The pyrrolidine core is found in various natural and synthetic compounds with antimicrobial and anticancer properties.[1] Anisomycin, a pyrrolidine alkaloid, is a known inhibitor of protein synthesis.[1] The unique electronic nature of the 3,4-difluorophenyl substituent can be exploited to develop new analogues with improved efficacy or novel mechanisms of action.

Logical Relationship in Drug Design

Drug_Design_Logic A 2-(3,4-Difluorophenyl) pyrrolidine HCl B Core Scaffold A->B Provides C Pharmacophore (e.g., DPP-4 binding) B->C Presents D Improved PK/PD Properties B->D Enhances E Lead Compound C->E Leads to D->E Contributes to

Caption: Role of the title compound in lead optimization.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount when handling 2-(3,4-difluorophenyl)pyrrolidine hydrochloride. The following guidelines are based on safety data sheets for structurally similar compounds.[4][10][11]

Table 2: Hazard Identification and Precautionary Statements

Hazard ClassGHS PictogramSignal WordHazard StatementsPrecautionary Measures
Acute Toxicity, Oral GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.[4]P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin Irritation GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.[4]P280: Wear protective gloves/protective clothing/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11]
Eye Irritation GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Respiratory Irritation GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.[4]P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11]
  • Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][11] The compound should be stored under an inert atmosphere as recommended by suppliers.[3][11]

Conclusion

2-(3,4-Difluorophenyl)pyrrolidine hydrochloride is a versatile and valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its structural features make it a prime candidate for incorporation into novel therapeutic agents, particularly in the areas of metabolic diseases and neuroscience. Adherence to strict safety protocols is essential for its handling and use in a research setting. This guide provides the foundational knowledge required for scientists to effectively and safely utilize this compound in their research endeavors.

References

  • ChemRxiv. (2022). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link]

  • Google Patents. (n.d.). CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.
  • Lead Sciences. (n.d.). (R)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride. Retrieved from [Link]

  • PubMed Central. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • Global Substance Registration System (gsrs). (n.d.). 2-(2,5-DIFLUOROPHENYL)PYRROLIDINE HYDROCHLORIDE, (R)-. Retrieved from [Link]

  • Google Patents. (n.d.). CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.
  • PubChem. (n.d.). 2-(2,5-Difluorophenyl)pyrrolidine. Retrieved from [Link]

  • Quick Company. (2021). Process For The Preparation Of (R) 2 (2, 5 Difluorophenyl) Pyrrolidine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

  • USP's Emerging Standards. (2025). Adaptable Organic Impurities Method for the Analysis of Diphenhydramine Hydrochloride Oral Solution. Retrieved from [Link]

  • Hebei Zhonghan Import And Export Trade Co., Ltd. (n.d.). (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS:1218935-60-4. Retrieved from [Link]

  • PubMed. (2013). Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Significance of 2-(3,4-Difluorophenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed exploration of 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride, a key molecular scaffold in contemporary medicinal chemistry. As a Senior Application Scientist, the following analysis is structured to provide not just technical data, but also a deeper understanding of the compound's synthesis, characterization, and strategic importance in the development of novel therapeutics.

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a privileged scaffold in drug discovery, prized by medicinal chemists for its unique structural and physicochemical properties.[1] Unlike planar aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, three-dimensional structure. This "pseudorotation" allows for a more comprehensive exploration of pharmacophore space, enabling precise spatial orientation of substituents to optimize interactions with biological targets.[1] The pyrrolidine motif can enhance aqueous solubility and offers hydrogen bond donor (the NH group) and acceptor (the nitrogen atom) capabilities, crucial for molecular recognition.[2]

Within this important class of compounds, 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride emerges as a significant building block. The strategic placement of a difluorophenyl group at the 2-position of the pyrrolidine ring creates a molecule with modulated electronic properties and metabolic stability, making it a valuable intermediate for pharmaceuticals targeting a range of diseases, including those of the central nervous system.[3]

Molecular Structure and Physicochemical Properties

The fundamental identity of 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride is defined by its unique assembly of a saturated heterocyclic amine and a di-substituted aromatic ring.

Key Structural Features:

  • Pyrrolidine Ring: A five-membered saturated heterocycle containing one nitrogen atom. Its non-planar conformation is a key determinant of its biological activity.

  • 3,4-Difluorophenyl Group: A benzene ring substituted with two fluorine atoms at positions 3 and 4. The strong electron-withdrawing nature of fluorine can significantly alter the molecule's pKa, lipophilicity, and metabolic profile. Fluorine substitution is a common strategy in drug design to block metabolic oxidation and improve binding affinity.

  • Chirality: The carbon atom at the 2-position of the pyrrolidine ring is a stereocenter. Therefore, the compound can exist as two enantiomers, (R)-2-(3,4-Difluorophenyl)pyrrolidine and (S)-2-(3,4-Difluorophenyl)pyrrolidine. The specific stereoisomer used is often critical for therapeutic efficacy.[1]

  • Hydrochloride Salt: The compound is typically supplied as a hydrochloride salt to improve its stability, crystallinity, and aqueous solubility.

Physicochemical Data Summary

The following table summarizes key physicochemical properties. Note that properties can vary slightly based on the specific enantiomer and supplier.

PropertyValueSource
Molecular Formula C₁₀H₁₂ClF₂N[3]
Molecular Weight 219.66 g/mol [3]
Appearance White to off-white powder/solid[3]
Purity Typically ≥97-98%[3]
Melting Point 183-187 °C (for (S)-enantiomer of a related compound)
Solubility Miscible with water[4]
CAS Number 2177258-16-9 ((S)-enantiomer)[5]

Synthesis and Purification: A Strategic Overview

The synthesis of 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride is a multi-step process that requires precise control over reaction conditions to achieve high yield and enantiomeric purity. Several synthetic routes have been patented. A common approach involves the construction of the pyrrolidine ring followed by chiral resolution.

Illustrative Synthetic Workflow

A representative synthesis can be conceptualized through the following workflow, which highlights the key transformations.

G A Pyrrolidone B N-Boc-pyrrolidone A->B Boc Protection C Grignard Reaction Intermediate B->C Grignard Reaction with 3,4-Difluorobromobenzene D 5-(3,4-Difluorophenyl)-3,4-dihydro-2H-pyrrole C->D Dehydration & Deprotection (Acid-catalyzed) E Racemic 2-(3,4-Difluorophenyl)pyrrolidine D->E Reduction (e.g., NaBH4) F (R/S)-2-(3,4-Difluorophenyl)pyrrolidine G Diastereomeric Salt F->G Reaction with Chiral Acid (e.g., Tartaric Acid) H Enantiopure Base G->H Crystallization & Separation I Final Hydrochloride Salt H->I Neutralization (Base) then Reaction with HCl

Caption: Generalized synthetic workflow for 2-(3,4-Difluorophenyl)pyrrolidine HCl.

Detailed Experimental Protocol (Conceptual)

The following protocol is a generalized representation based on established chemical principles and patent literature.[6][7][8]

Step 1: N-Protection of Pyrrolidone

  • Rationale: The nitrogen of the starting pyrrolidone is protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in the subsequent Grignard step.

  • Procedure: Dissolve pyrrolidone in a suitable aprotic solvent (e.g., THF). Add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature until the reaction is complete (monitored by TLC).

Step 2: Grignard Reaction

  • Rationale: A Grignard reagent, prepared from 3,4-difluorobromobenzene, attacks the carbonyl carbon of the protected pyrrolidone to form the phenyl-substituted intermediate.

  • Procedure: In a separate flask, prepare the Grignard reagent by reacting 3,4-difluorobromobenzene with magnesium turnings in anhydrous ether. Cool the solution of N-Boc-pyrrolidone to a low temperature (e.g., -78 °C) and slowly add the Grignard reagent.

Step 3: Dehydration and Deprotection

  • Rationale: The tertiary alcohol formed in the Grignard reaction is dehydrated, and the Boc protecting group is removed under acidic conditions to yield the cyclic imine.

  • Procedure: The crude product from the previous step is treated with a strong acid (e.g., trifluoroacetic acid or HCl) in an organic solvent. The reaction is typically heated to drive the dehydration.

Step 4: Reduction of the Imine

  • Rationale: The cyclic imine is reduced to the corresponding racemic pyrrolidine. Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation.[8]

  • Procedure: Dissolve the imine in a protic solvent like methanol. Cool the solution in an ice bath and add sodium borohydride portion-wise. Stir until the reduction is complete.

Step 5: Chiral Resolution and Salt Formation

  • Rationale: The racemic mixture is separated into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent (e.g., L- or D-tartaric acid). The differing solubilities of these salts allow for their separation by fractional crystallization.

  • Procedure: Dissolve the racemic base in a suitable solvent (e.g., ethanol). Add a solution of the chiral acid. Allow the mixture to cool slowly to promote crystallization of one diastereomeric salt. Filter the crystals and neutralize with a base (e.g., NaOH) to recover the enantiopure free base. Finally, treat the pure enantiomer with hydrochloric acid (in a solvent like isopropanol or ether) to precipitate the final hydrochloride salt.

Analytical Characterization: Confirming Structure and Purity

A comprehensive suite of analytical techniques is required to confirm the identity, structure, and purity of 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride.

Spectroscopic Data Interpretation
TechniqueExpected ObservationsRationale
¹H NMR Aromatic Region ( ~7.0-7.5 ppm): Complex multiplets corresponding to the three protons on the difluorophenyl ring.Pyrrolidine Ring (~2.0-4.0 ppm): A series of multiplets for the CH and CH₂ protons. The proton at the chiral center (C2) will appear as a distinct multiplet.NH Proton (~9.0-10.0 ppm): A broad singlet for the protonated amine (NH₂⁺), which may exchange with D₂O.Provides information on the proton environment, connectivity, and the number of different types of protons in the molecule.[9]
¹³C NMR Aromatic Carbons (~115-160 ppm): Multiple signals for the six carbons of the phenyl ring. Carbons bonded to fluorine will show characteristic C-F coupling.Pyrrolidine Carbons (~25-65 ppm): Four distinct signals corresponding to the carbons of the pyrrolidine ring.Determines the number of unique carbon atoms and their chemical environment.
¹⁹F NMR Two distinct signals in the typical range for aryl fluorides, each showing coupling to each other (ortho-coupling) and to adjacent protons.Confirms the presence and positions of the two fluorine atoms on the aromatic ring.
Mass Spec. (MS) [M+H]⁺ (for free base): ~184.09 m/zFragmentation: Characteristic loss of the phenyl group or fragments from the pyrrolidine ring.Confirms the molecular weight and provides information about the molecule's fragmentation pattern, aiding in structural elucidation.[9]
IR Spectroscopy N-H Stretch: Broad absorption around 2400-3000 cm⁻¹ (characteristic of amine salts).C-H Stretch: Absorptions around 2850-3000 cm⁻¹.C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.C-F Stretch: Strong absorptions in the 1100-1250 cm⁻¹ region.Identifies the presence of key functional groups within the molecule.[9]

Role in Drug Discovery and Development

2-(3,4-Difluorophenyl)pyrrolidine hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a crucial starting material for the synthesis of complex drug molecules. Its value lies in providing a pre-formed, stereochemically defined scaffold that medicinal chemists can elaborate upon.

Strategic Advantages in Medicinal Chemistry:
  • Metabolic Stability: The C-F bond is exceptionally strong, and fluorine substitution at the 3 and 4 positions of the phenyl ring blocks potential sites of metabolic oxidation by cytochrome P450 enzymes, which can improve the pharmacokinetic profile of a drug.

  • Modulation of Basicity: The electron-withdrawing fluorine atoms lower the pKa of the pyrrolidine nitrogen, which can be fine-tuned to optimize interactions with target receptors or improve cell permeability.

  • Versatile Synthetic Handle: The secondary amine of the pyrrolidine ring serves as a versatile nucleophile, allowing for the straightforward introduction of a wide variety of substituents to build out the final drug molecule.

Therapeutic Applications of Derivatives

Derivatives built from this core structure are investigated for a wide range of therapeutic applications, leveraging the favorable properties of the pyrrolidine scaffold. These include treatments for:

  • Central Nervous System (CNS) Disorders: The pyrrolidine structure is a common feature in drugs targeting CNS receptors.

  • Infectious Diseases: The scaffold can be incorporated into novel antibacterial or antiviral agents.[3]

  • Oncology: Many targeted cancer therapies utilize heterocyclic scaffolds to achieve high binding affinity and selectivity.[3]

  • Diabetes: Fluorinated pyrrolidine derivatives have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes.[10]

The following diagram illustrates the logical flow from the core building block to a potential therapeutic agent.

G A 2-(3,4-Difluorophenyl)pyrrolidine HCl (Core Building Block) B Chemical Synthesis (Functionalization at NH group) A->B Step 1 C Lead Compound Library B->C Step 2 D Structure-Activity Relationship (SAR) & Optimization C->D Step 3 E Candidate Drug D->E Step 4 F Preclinical & Clinical Development E->F Step 5 G Therapeutic Agent F->G Final Goal

Caption: Role of the core building block in the drug discovery pipeline.

Safety, Handling, and Storage

As with any chemical intermediate, proper handling of 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride is essential. The information below is a summary based on available Safety Data Sheets (SDS) for this and structurally similar compounds.

GHS Hazard Classification

Hazard ClassHazard Statement
Acute Toxicity, Oral H302: Harmful if swallowed.[5]
Skin Irritation H315: Causes skin irritation.[5]
Eye Irritation H319: Causes serious eye irritation.[5]
STOT - Single Exposure H335: May cause respiratory irritation.[5]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[11][12]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][11]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[5][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

2-(3,4-Difluorophenyl)pyrrolidine hydrochloride is more than a simple chemical compound; it is a strategically designed molecular tool. Its structure combines the three-dimensional complexity of the pyrrolidine ring with the metabolic stability and electronic modulation conferred by the difluorophenyl group. This unique combination provides a robust and versatile platform for the synthesis of next-generation therapeutics. For researchers and drug development professionals, a thorough understanding of its synthesis, characterization, and chemical properties is fundamental to unlocking its full potential in the creation of novel and effective medicines.

References

  • Molecules. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. [Link]

  • Hebei Zhonghan Chemical Technology Co., Ltd. (n.d.). (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS:1218935-60-4. [Link]

  • Global Substance Registration System (GSRS). (n.d.). 2-(2,5-DIFLUOROPHENYL)PYRROLIDINE HYDROCHLORIDE, (R)-. [Link]

  • Google Patents. (n.d.). CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.
  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • PubMed Central (PMC). (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • Google Patents. (n.d.). CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.
  • ResearchGate. (2017). Spectroscopic and crystallographic characterization of two cathinone derivatives. [Link]

  • Quick Company. (n.d.). Process For The Preparation Of (R) 2 (2, 5 Difluorophenyl) Pyrrolidine. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • SynZeal. (n.d.). Brexpiprazole Impurity 15. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. [Link]

  • PubMed Central (PMC). (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series. [Link]

  • PubMed. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. [Link]

Sources

The Emergence of (Difluorophenyl)pyrrolidine Derivatives as Potent Biological Modulators: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine ring, a ubiquitous scaffold in medicinal chemistry, serves as a cornerstone in the design of numerous therapeutic agents due to its favorable physicochemical properties and stereochemical versatility.[1][2] The strategic incorporation of a difluorophenyl moiety onto this core structure has unlocked a new dimension of biological activity, leading to the development of derivatives with significant potential, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the biological activities of (difluorophenyl)pyrrolidine derivatives, with a primary focus on their anticancer properties. We will delve into the structure-activity relationships that govern their potency, present detailed experimental protocols for their evaluation, and discuss their potential mechanisms of action, offering a comprehensive resource for researchers and drug development professionals in this burgeoning field.

Introduction: The Strategic Value of the (Difluorophenyl)pyrrolidine Scaffold

The five-membered, saturated nitrogen-containing heterocycle of the pyrrolidine ring offers a distinct three-dimensional geometry that is highly advantageous for exploring pharmacophore space.[1] Unlike flat aromatic systems, the puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, facilitating optimal interactions with the complex topographies of biological targets.[1] This inherent stereogenicity is a powerful tool in drug design, enabling the development of highly selective and potent molecules.[1]

The introduction of fluorine atoms into pharmaceutical compounds is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. The 2,4-difluorophenyl group, in particular, brings a unique electronic profile to the pyrrolidine scaffold. The strong electron-withdrawing nature of the fluorine atoms can influence the reactivity and binding interactions of the entire molecule, often leading to enhanced biological potency. This guide will focus on a particularly promising class: 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.

Unveiling the Biological Activities: A Focus on Anticancer Potential

Recent investigations have highlighted the significant anticancer properties of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, especially those modified to contain a hydrazone moiety.[3][4] These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines.

In Vitro Cytotoxicity

Studies have shown that hydrazone derivatives of the 1-(2,4-difluorophenyl)-5-oxopyrrolidine scaffold exhibit significant cytotoxic activity against triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC1), and melanoma (A375) cell lines.[3][4] The potency of these compounds is often observed in the low micromolar range, indicating their potential as effective anticancer agents.[1]

Table 1: Representative Cytotoxic Activity of 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide Derivatives

Compound IDR-Group on HydrazoneCell LineEC50 (µM)Reference
9f 4-MethylbenzylidenePPC-1Not specified, but highly active[3]
9f 4-MethylbenzylideneA375Not specified, but highly active[3]
9e 4-BromobenzylideneA375Not specified, but highly active[3]
9c (Structure not specified)A375Not specified, but highly active[3]
7b (Structure not specified)A375Not specified, but highly active[3]

Note: The referenced literature identifies these compounds as the most active but may not provide specific EC50 values in the abstract. Further consultation of the full-text article is recommended for detailed quantitative data.

Inhibition of Cell Migration

In addition to direct cytotoxicity, certain derivatives have shown promise in inhibiting cancer cell migration. The wound healing assay, a common in vitro method to study cell motility, has been employed to assess this activity.[3] For instance, a hydrazone derivative bearing a 4-bromobenzylidene moiety exhibited a pronounced inhibitory effect on cell migration, suggesting its potential to interfere with metastatic processes.[3]

Activity in 3D Tumor Models

To better mimic the in vivo tumor microenvironment, the activity of these compounds has also been evaluated in 3D spheroid cultures. The ability of a compound to penetrate and exert its cytotoxic effects in a three-dimensional structure is a critical indicator of its potential therapeutic efficacy. Hydrazone derivatives, such as the one with a 4-methylbenzylidene substituent, have demonstrated significant activity in reducing the viability of both prostate adenocarcinoma and melanoma spheroids.[3]

Structure-Activity Relationship (SAR) Insights

The exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has revealed key structural features that are crucial for their anticancer activity.

  • The Hydrazone Moiety is Key: Across the synthesized analogues, compounds incorporating a hydrazone (-C(=O)NHN=CH-) functional group have consistently demonstrated the most potent cytotoxic effects.[3][4] This suggests that the hydrazone linker and the appended aromatic or heterocyclic ring are critical for target engagement.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the terminal phenyl ring of the hydrazone moiety significantly influence activity. For example, the presence of a methyl or a bromine atom at the 4-position of the benzylidene ring has been associated with high potency.[3] This indicates that both electronic and steric factors in this region play a role in modulating the compound's interaction with its biological target.

  • The 2,4-Difluorophenyl Group: While a direct comparison with non-fluorinated analogues is not extensively detailed in the readily available literature, the consistent high potency of this class of compounds underscores the beneficial contribution of the difluorophenyl group to their overall activity profile.

Potential Mechanisms of Action: An Area of Active Investigation

While the cytotoxic effects of (difluorophenyl)pyrrolidine derivatives are well-documented, their precise molecular mechanisms of action are still under investigation. However, based on the known activities of structurally related compounds, several plausible targets can be hypothesized.

  • Tubulin Polymerization Inhibition: Many compounds containing a trimethoxyphenyl moiety, which can be structurally analogous to a substituted phenyl ring, are known to inhibit tubulin polymerization by binding to the colchicine site.[5][6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. It is plausible that the (difluorophenyl)pyrrolidine derivatives could exert their anticancer effects through a similar mechanism.

  • Kinase Inhibition: The pyrrolidine scaffold is a common feature in many kinase inhibitors.[1][7][8] Cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, are attractive targets for cancer therapy. Some pyrrolidine-based compounds have been shown to be potent CDK inhibitors.[7][8] It is therefore conceivable that the (difluorophenyl)pyrrolidine derivatives could be targeting specific kinases involved in cancer cell proliferation and survival.

  • Modulation of P-glycoprotein (P-gp): P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell.[9][10] Some heterocyclic compounds have been shown to modulate P-gp activity.[11] If the (difluorophenyl)pyrrolidine derivatives are not substrates for P-gp or even inhibit its function, they could be particularly effective against multidrug-resistant cancers.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by these compounds, leading to apoptosis.

Hypothetical_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus DFP_Derivative (Difluorophenyl)pyrrolidine Derivative Tubulin Tubulin Dimers DFP_Derivative->Tubulin Inhibition Kinase Proliferation Kinase (e.g., CDK2) DFP_Derivative->Kinase Inhibition Apoptosis_Pathway Apoptotic Cascade DFP_Derivative->Apoptosis_Pathway Induction Microtubules Microtubules Tubulin->Microtubules Polymerization Cell_Cycle Cell Cycle Progression Microtubules->Cell_Cycle Kinase->Cell_Cycle Promotion Proliferation Cell Proliferation Cell_Cycle->Proliferation Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: Hypothetical mechanisms of anticancer action for (difluorophenyl)pyrrolidine derivatives.

Beyond Cancer: Exploring Other Potential Biological Activities

While the primary focus has been on their anticancer effects, the pyrrolidine scaffold is known to be a versatile pharmacophore with a broad range of biological activities.[2][12]

  • Anti-inflammatory Potential: Pyrrolidine derivatives have been investigated as anti-inflammatory agents, with some acting as inhibitors of enzymes like cyclooxygenase (COX).[13] The presence of fluorine can further enhance this activity.

  • Neuroprotective Effects: The pyrrolidine core is found in compounds with neuroprotective properties.[14][15][16] Some derivatives have shown potential in models of neurodegenerative diseases like Alzheimer's by exhibiting antioxidant effects or inhibiting key enzymes such as acetylcholinesterase.[14]

  • Enzyme Inhibition: The pyrrolidine scaffold is a key component of inhibitors for various enzymes, including dipeptidyl peptidase-IV (DPP-IV) in the context of diabetes, and neuraminidase for influenza.[12][17][18]

Further research is warranted to explore whether the unique electronic properties of the difluorophenyl moiety can be leveraged to develop potent and selective agents for these and other therapeutic areas.

Experimental Protocols for Biological Evaluation

This section provides detailed, self-validating protocols for the in vitro and in vivo evaluation of (difluorophenyl)pyrrolidine derivatives.

General Synthesis Scheme

The synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivatives typically follows a multi-step sequence.[3][19][20]

Synthesis_Workflow A 2,4-Difluoroaniline + Itaconic Acid B 1-(2,4-difluorophenyl)-5- oxopyrrolidine-3-carboxylic acid A->B Reaction C Methyl 1-(2,4-difluorophenyl)-5- oxopyrrolidine-3-carboxylate B->C Esterification (MeOH, H2SO4) D 1-(2,4-difluorophenyl)-5- oxopyrrolidine-3-carbohydrazide C->D Hydrazinolysis (Hydrazine Hydrate) F Target Hydrazone Derivative D->F Condensation E Aromatic/Heterocyclic Aldehyde or Ketone E->F

Caption: General synthesis pathway for target hydrazone derivatives.

In Vitro Assay: Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[21][22][23]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A375, PPC1) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the (difluorophenyl)pyrrolidine derivatives in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[21]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 5 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value for each compound.

MTT_Assay_Workflow A Seed Cells (96-well plate) B Add Compound (Serial Dilutions) A->B C Incubate (72 hours) B->C D Add MTT Reagent C->D E Incubate (3-4 hours) D->E F Solubilize Formazan E->F G Read Absorbance (570 nm) F->G H Calculate EC50 G->H

Caption: Workflow for the MTT cell viability assay.

In Vitro Assay: Cell Migration (Wound Healing/Scratch Assay)

This assay assesses the ability of a compound to inhibit the migration of cells into a created "wound" or gap in a confluent cell monolayer.[24][25]

Protocol:

  • Create Confluent Monolayer: Seed cells in a 12-well plate and grow them to form a confluent monolayer.

  • Create Wound: Using a sterile 1 mL pipette tip, create a straight scratch across the center of the cell monolayer.[24]

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the PBS with fresh medium containing the test compound at a non-lethal concentration (determined from the MTT assay) or a vehicle control.

  • Image Acquisition (Time 0): Immediately after creating the wound, capture images of the scratch at marked locations using a phase-contrast microscope.[24]

  • Incubation and Imaging: Incubate the plate at 37°C and 5% CO2. Acquire images of the same marked locations at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed (typically 24-48 hours).[24]

  • Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).[26] Calculate the percentage of wound closure over time for treated versus control wells.

Wound_Healing_Workflow A Grow Confluent Monolayer B Create Scratch (Pipette Tip) A->B C Wash & Add Compound B->C D Image Wound (Time 0) C->D E Incubate & Re-image (e.g., 24h, 48h) D->E F Measure Wound Area & Analyze Migration E->F

Caption: Workflow for the in vitro wound healing assay.

In Vivo Assay: Subcutaneous Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.[27][28][29][30]

Protocol:

  • Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, potentially mixed with Matrigel to aid tumor formation.[27]

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject approximately 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[30]

  • Tumor Growth and Grouping: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the (difluorophenyl)pyrrolidine derivative to the treatment group via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle alone.

  • Monitoring: Measure tumor volume (using calipers) and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a set duration. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated group relative to the control group.

Conclusion and Future Directions

(Difluorophenyl)pyrrolidine derivatives have emerged as a highly promising class of compounds with potent anticancer activity. The strategic combination of the versatile pyrrolidine scaffold and the electronically unique difluorophenyl moiety has yielded molecules with significant cytotoxicity against various cancer cell lines. The strong performance of hydrazone derivatives, in particular, provides a clear direction for future optimization efforts.

Key areas for future research include:

  • Elucidation of the Mechanism of Action: A definitive identification of the molecular target(s) of these compounds is crucial for their rational development and potential clinical application. Kinase profiling and tubulin polymerization assays would be logical next steps.

  • Expansion of SAR Studies: A systematic exploration of substituents on the hydrazone moiety and other positions of the pyrrolidine ring will be essential to maximize potency and selectivity.

  • Pharmacokinetic and Toxicological Profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to assess the drug-likeness and safety of lead candidates.

  • Exploration of Broader Therapeutic Applications: Given the diverse biological activities of the pyrrolidine core, the potential of (difluorophenyl)pyrrolidine derivatives in other therapeutic areas, such as neurodegenerative and inflammatory diseases, should be systematically investigated.

References

  • Akkaya, R., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

  • Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Nain, A., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect. [Link]

  • Spring, B. Q. (2020). Subcutaneous Xenograft Models for Studying PDT in vivo. Methods in Molecular Biology. [Link]

  • Jonkman, J. E. N., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration. [Link]

  • Zwergel, C., et al. (2021). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. ResearchGate. [Link]

  • Kamboj, P., et al. (2023). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Mini-Reviews in Medicinal Chemistry. [Link]

  • Di Pietro, A., et al. (2003). Modulation of P-glycoprotein-mediated Multidrug Resistance by Flavonoid Derivatives and Analogues. Journal of Medicinal Chemistry. [Link]

  • Grybaitė, B., et al. (2023). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports. [Link]

  • Romagnoli, R., et al. (2014). New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. Journal of Medicinal Chemistry. [Link]

  • Abdel-Gawad, N. M., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Scientific Reports. [Link]

  • Tura, D., et al. (2024). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI. [Link]

  • Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Romagnoli, R., et al. (2014). New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. PubMed. [Link]

  • George, R., et al. (2023). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Bioorganic Chemistry. [Link]

  • Pranaityte, G., et al. (2023). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. ResearchGate. [Link]

  • Pranaityte, G., et al. (2023). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. [Link]

  • Kim, H. J., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Anonymous. (n.d.). Scratch Assay protocol. [Source not provided]. [Link]

  • Regev, R., et al. (2000). Modulation of P-glycoprotein-mediated multidrug resistance by acceleration of passive drug permeation across the plasma membrane. European Journal of Biochemistry. [Link]

  • Li, C., et al. (2015). New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer. Oncology Letters. [Link]

  • Lee, H., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. MDPI. [Link]

  • Al-Zoubi, R. M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

  • Zhang, J., et al. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Bitesize Bio. (2023). Imaging and Analyzing Your Wound Healing Assay. Bitesize Bio. [Link]

  • Van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Ferreira, R. J., et al. (2020). Decreasing Drug Resistance Through Modulation/Inhibition of the P-Glycoprotein. Future Science. [Link]

  • Mohammadi, M., et al. (2023). Tumour induction in BALB/c mice for imaging studies: An improved protocol. Journal of Cellular and Molecular Medicine. [Link]

  • Pranaityte, G., et al. (2023). SYNTHESIS OF 1-(2,4-DIFLUORPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND INVESTIGATION OF THEIR ANTICANCER ACTIVITY. Conference paper. [Link]

  • ibidi. (n.d.). Wound Healing and Migration Assays. ibidi. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Source not provided]. [Link]

  • Vandghanooni, S., et al. (2018). Investigation of tumor-tumor interactions in a double human cervical carcinoma xenograft model in nude mice. Oncotarget. [Link]

  • Synapse. (2024). What are P-gp modulators and how do they work?. Patsnap Synapse. [Link]

  • Kadi, A. A., et al. (2020). P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers. Frontiers in Pharmacology. [Link]

  • Ghorab, M. M., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry. [Link]

  • Wang, C., et al. (2021). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Methodological & Application

Chiral Synthesis of (R)-2-(3,4-Difluorophenyl)pyrrolidine Hydrochloride: A Comprehensive Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 2-Arylpyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and bioactive natural products. Its three-dimensional structure and ability to engage in key hydrogen bonding interactions make it an ideal building block for targeting a diverse range of biological entities. Specifically, chiral 2-arylpyrrolidines represent a critical pharmacophore in numerous therapeutic agents, where the stereochemistry at the C2 position is often paramount for biological activity and selectivity. (R)-2-(3,4-Difluorophenyl)pyrrolidine is a key intermediate in the synthesis of several investigational drugs, particularly in the oncology and neuroscience arenas. The 3,4-difluorophenyl moiety can enhance metabolic stability and binding affinity through favorable electronic and lipophilic interactions.

This comprehensive application note provides a detailed exploration of the chiral synthesis of (R)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride. We will delve into established synthetic strategies, providing detailed, step-by-step protocols and the underlying mechanistic principles that govern the stereochemical outcome. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and efficient methods for the preparation of this important chiral building block.

Strategic Approaches to the Asymmetric Synthesis of 2-Arylpyrrolidines

The principal challenge in the synthesis of (R)-2-(3,4-Difluorophenyl)pyrrolidine lies in the stereoselective construction of the chiral center at the C2 position. Several modern synthetic methodologies can be employed to achieve this, each with its own set of advantages and considerations. This guide will focus on two prominent and effective strategies:

  • Diastereoselective Reduction of a Cyclic Imine Intermediate: This classical yet highly effective approach involves the formation of a prochiral cyclic imine, which is then reduced using a chiral reducing agent or a combination of a reducing agent and a chiral acid to induce high enantioselectivity.

  • Biocatalytic Asymmetric Reduction of a Cyclic Imine: Leveraging the exquisite selectivity of enzymes, this "green chemistry" approach utilizes imine reductases (IREDs) to achieve near-perfect enantioselectivity under mild reaction conditions.[1]

The following sections will provide detailed protocols and mechanistic insights for a diastereoselective reduction strategy, which is readily adaptable in most synthetic laboratories. A discussion and a general protocol for the biocatalytic alternative are also presented.

Part 1: Diastereoselective Synthesis via Asymmetric Reduction of a Cyclic Imine

This synthetic route commences with readily available starting materials and proceeds through a logical sequence of transformations to furnish the target molecule with high enantiopurity. The key stereochemistry-determining step is the asymmetric reduction of the 5-(3,4-Difluorophenyl)-3,4-dihydro-2H-pyrrole intermediate.

Overall Synthetic Workflow

The multi-step synthesis can be visualized as a four-stage process, as depicted in the workflow diagram below.

cluster_0 Stage 1: N-Protection cluster_1 Stage 2: Aryl Addition cluster_2 Stage 3: Cyclization & Imine Formation cluster_3 Stage 4: Asymmetric Reduction & Salt Formation A Pyrrolidone B N-Boc-pyrrolidone A->B Boc2O, Base E Hemiaminal Intermediate B->E Addition C 1-Bromo-3,4-difluorobenzene D Grignard Reagent C->D Mg or i-PrMgCl D->E F 5-(3,4-Difluorophenyl)- 3,4-dihydro-2H-pyrrole E->F Acid-catalyzed Dehydration & Deprotection G (R)-2-(3,4-Difluorophenyl)pyrrolidine F->G Chiral Acid, Reducing Agent H (R)-2-(3,4-Difluorophenyl)pyrrolidine Hydrochloride G->H HCl

Caption: Synthetic workflow for (R)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally related 2-arylpyrrolidines and are presented with the necessary modifications for the target molecule.[2]

Rationale: Protection of the pyrrolidone nitrogen with a tert-butyloxycarbonyl (Boc) group enhances the reactivity of the lactam carbonyl towards nucleophilic attack in the subsequent Grignard addition.

Reagent/SolventMolar Eq.MWAmount
2-Pyrrolidone1.085.11(Specify Amount)
Di-tert-butyl dicarbonate (Boc₂O)1.3218.25(Calculate)
4-(Dimethylamino)pyridine (DMAP)0.1122.17(Calculate)
Toluene--(Specify Volume)

Procedure:

  • To a solution of 2-pyrrolidone in toluene, add 4-(dimethylamino)pyridine (DMAP).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Rationale: This two-step sequence involves the formation of a Grignard reagent from 1-bromo-3,4-difluorobenzene, followed by its addition to N-Boc-pyrrolidone to form a hemiaminal intermediate. Subsequent acid-catalyzed dehydration and deprotection afford the key cyclic imine precursor.[3]

Reagent/SolventMolar Eq.MWAmount
1-Bromo-3,4-difluorobenzene1.2192.99(Calculate)
Isopropylmagnesium chloride (2M in THF)1.25-(Calculate Volume)
N-Boc-pyrrolidone1.0185.22(From previous step)
Tetrahydrofuran (THF), anhydrous--(Specify Volume)
Concentrated Hydrochloric AcidExcess-(Specify Volume)
Dioxane or Methanol--(Specify Volume)

Procedure:

  • Grignard Reagent Formation: To a solution of 1-bromo-3,4-difluorobenzene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), slowly add isopropylmagnesium chloride solution at -20 °C. Stir the mixture for 1-2 hours at this temperature.

  • Grignard Addition: In a separate flask, dissolve N-Boc-pyrrolidone in anhydrous THF and cool to -20 °C. Slowly add the prepared Grignard reagent to the N-Boc-pyrrolidone solution. Maintain the temperature at -20 °C and stir for 3-5 hours.

  • Reaction Quench: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the aqueous layer with a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dehydration and Deprotection: Dissolve the crude hemiaminal intermediate in dioxane or methanol. Slowly add concentrated hydrochloric acid dropwise. Stir the reaction at room temperature for 4-6 hours.

  • Isolation of the Imine: Concentrate the reaction mixture under reduced pressure. To the residue, add MTBE and cool in an ice bath. Slowly add a 30% aqueous sodium hydroxide solution to adjust the pH to > 8. Separate the organic layer, and extract the aqueous layer with MTBE. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-(3,4-Difluorophenyl)-3,4-dihydro-2H-pyrrole as an oil.

Rationale: This is the crucial stereochemistry-determining step. A chiral acid is used to form a diastereomeric salt with the imine in situ, which then directs the facial selectivity of the hydride reduction.

cluster_0 Mechanism of Asymmetric Reduction Imine Prochiral Imine DiastereomericSalt Diastereomeric Iminium Salt Complex Imine->DiastereomericSalt Protonation ChiralAcid Chiral Acid (e.g., (R)-Mandelic Acid) ChiralAcid->DiastereomericSalt Product (R)-Pyrrolidine DiastereomericSalt->Product Stereoselective Hydride Attack Hydride Hydride Source (e.g., Ammonia Borane) Hydride->DiastereomericSalt cluster_0 Biocatalytic Asymmetric Reduction Imine 5-(3,4-Difluorophenyl)- 3,4-dihydro-2H-pyrrole Product (R)-2-(3,4-Difluorophenyl)pyrrolidine Imine->Product Enzymatic Reduction IRED (R)-selective Imine Reductase (IRED) IRED->Product Cofactor NAD(P)H Cofactor Regeneration System (e.g., GDH/glucose) Cofactor->IRED Provides Hydride

Sources

Application Note: A Practical Guide to ¹H and ¹³C NMR Spectral Acquisition for Fluorinated Pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Pyrrolidines and the NMR Challenge

Fluorinated pyrrolidines represent a cornerstone in modern medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into the pyrrolidine scaffold can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] It is estimated that over 20% of all pharmaceuticals contain fluorine, a testament to its significance.[1] However, the very properties that make these compounds attractive also introduce considerable complexity into their structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

The presence of the highly sensitive, 100% naturally abundant ¹⁹F nucleus (spin ½) leads to through-bond scalar (J) couplings with both ¹H and ¹³C nuclei.[2][3] These heteronuclear couplings, often extending over multiple bonds, can transform seemingly simple spectra into intricate patterns of multiplets that are challenging to interpret. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust acquisition of ¹H and ¹³C NMR data for fluorinated pyrrolidines. It moves beyond a simple listing of parameters to explain the underlying principles and rationale for experimental choices, ensuring the acquisition of high-quality, interpretable data.

The Influence of Fluorine on NMR Spectra: A Theoretical Primer

Understanding the impact of fluorine on ¹H and ¹³C NMR spectra is paramount for successful data acquisition and interpretation.

  • Chemical Shifts: Fluorine's high electronegativity significantly influences the electronic environment of neighboring nuclei.[4] This generally leads to a deshielding effect, causing downfield shifts for adjacent protons and carbons.[4] However, the effect can be modulated by through-space interactions and conformational changes.

  • J-Coupling: The interaction between nuclear spins through the bonding network, known as J-coupling or scalar coupling, is a key feature in the NMR spectra of fluorinated compounds.[5]

    • ¹H-¹⁹F Coupling (ⁿJHF): These couplings are typically observed over two to four bonds and can be quite large, significantly complicating ¹H spectra.

    • ¹³C-¹⁹F Coupling (ⁿJCF): One-bond carbon-fluorine couplings (¹JCF) are exceptionally large (often > 200 Hz), while longer-range couplings are also prevalent.[6] This can lead to broad or overlapping multiplets in ¹³C spectra, sometimes making signals difficult to detect.[6][7]

The magnitude of these coupling constants is highly dependent on the dihedral angle between the coupled nuclei, providing valuable conformational information.[8][9]

Strategic Sample Preparation for Fluorinated Pyrrolidines

The quality of NMR data is fundamentally linked to the quality of the sample. For fluorinated compounds, certain considerations are crucial.

Protocol 1: Standard Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and deuterium oxide (D₂O).[10] Be aware that solvent choice can influence chemical shifts.

  • Concentration: Aim for a concentration of 5-10 mg of the fluorinated pyrrolidine in 0.5-0.7 mL of solvent for routine ¹H and ¹³C NMR. For more dilute samples or less sensitive experiments, a higher concentration may be necessary.

  • Internal Standard/Reference: While tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR, referencing ¹⁹F spectra can be more complex.[11] Although not the primary focus here, it's good practice to be consistent. For ¹H and ¹³C, the residual solvent peak is often used as a secondary reference.

  • Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

Acquisition of High-Quality ¹H NMR Spectra

The primary challenge in acquiring ¹H NMR spectra of fluorinated pyrrolidines is resolving the complex multiplets arising from H-F coupling.

Protocol 2: ¹H NMR Data Acquisition

  • Initial Setup: Tune and match the probe for the ¹H frequency. Lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve good resolution.

  • Standard ¹H Spectrum: Acquire a standard ¹H spectrum to observe the overall complexity.

  • ¹⁹F Decoupling: To simplify the ¹H spectrum and confirm which protons are coupled to fluorine, acquire a ¹H{¹⁹F} decoupled spectrum. This experiment irradiates the ¹⁹F nuclei, causing their spin states to rapidly flip, which collapses the H-F coupling and simplifies the proton signals to their H-H coupling patterns.

  • Parameter Optimization:

    • Spectral Width: Ensure the spectral width encompasses all proton signals.

    • Acquisition Time (at): A longer acquisition time (e.g., 2-4 seconds) will improve digital resolution, which is critical for resolving complex multiplets.

    • Relaxation Delay (d1): A sufficient relaxation delay (e.g., 1-2 seconds) is needed for quantitative measurements, though shorter delays can be used for faster screening.

Below is a workflow illustrating the decision-making process for acquiring ¹H NMR data for a fluorinated pyrrolidine.

Caption: Workflow for ¹H NMR acquisition of fluorinated pyrrolidines.

Navigating the Challenges of ¹³C NMR Acquisition

The large ¹JCF and smaller long-range C-F couplings make ¹³C NMR of fluorinated pyrrolidines particularly challenging. Signals can be split into broad multiplets, diminishing their signal-to-noise ratio and potentially causing them to be lost in the baseline.[7]

Protocol 3: ¹³C NMR Data Acquisition

  • Initial Setup: Tune and match the probe for the ¹³C frequency. Use the lock and shims from the ¹H experiment.

  • Standard ¹³C{¹H} Spectrum: Acquire a standard proton-decoupled ¹³C spectrum. This will show carbon signals split by fluorine.

  • ¹³C{¹H, ¹⁹F} Double Decoupling: If available, a triple-resonance probe can be used to decouple both ¹H and ¹⁹F simultaneously.[7] This simplifies the spectrum to single peaks for each carbon, greatly improving signal-to-noise and aiding in peak identification. Note: This requires specialized hardware.

  • Parameter Optimization for Standard Acquisition:

    • Spectral Width: The presence of fluorine can influence ¹³C chemical shifts, so ensure a sufficiently wide spectral width.

    • Number of Scans (ns): A higher number of scans is typically required for ¹³C NMR due to its low natural abundance. For fluorinated compounds, even more scans may be necessary to clearly define the multiplets.

    • Relaxation Delay (d1): Quaternary carbons and carbons directly attached to fluorine can have long relaxation times. A longer delay (e.g., 2-5 seconds) may be needed to observe these signals.

The following table summarizes typical NMR spectral parameters for fluorinated pyrrolidines.

Parameter¹H NMR¹³C NMRRationale
Pulse Program Standard 1-pulseProton-decoupledStandard acquisition methods.
Spectral Width ~12 ppm~200 ppmTo encompass all relevant signals.
Acquisition Time 2-4 s1-2 sLonger time for better resolution in ¹H.
Relaxation Delay 1-2 s2-5 sLonger delay for ¹³C to ensure full relaxation, especially for quaternary carbons.
Number of Scans 8-16128-1024+Significantly more scans needed for ¹³C due to low natural abundance and splitting from fluorine.

Advanced 2D NMR Techniques for Unambiguous Assignments

For complex fluorinated pyrrolidines, 1D NMR spectra may not be sufficient for complete structural elucidation. 2D NMR experiments are invaluable in these cases.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, helping to trace out the proton connectivity within the pyrrolidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This is essential for assigning carbons based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and piecing together the carbon skeleton.

  • HOESY (Heteronuclear Overhauser Effect Spectroscopy): A 2D NOE experiment that correlates nuclei that are close in space, such as ¹H and ¹⁹F.[8][9] This can provide valuable information about the 3D structure and stereochemistry.

The interplay of these 2D techniques provides a powerful toolkit for the complete and unambiguous assignment of all ¹H and ¹³C resonances in a fluorinated pyrrolidine.

Caption: Key 2D NMR experiments for structural elucidation of fluorinated pyrrolidines.

Conclusion: A Pathway to Confident Structural Characterization

The NMR analysis of fluorinated pyrrolidines, while challenging, is a manageable process with a systematic approach. By understanding the fundamental effects of fluorine on NMR spectra and employing the appropriate 1D and 2D NMR experiments, researchers can confidently elucidate the structures of these important molecules. The protocols and strategies outlined in this application note provide a robust framework for acquiring high-quality, interpretable data, thereby accelerating drug discovery and development programs.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Gebhard, L. G., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • Foroozandeh, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

  • Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Retrieved from [Link]

  • American Chemical Society. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

  • National Center for Biotechnology Information. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. PubMed. [Link]

  • University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs. Retrieved from [Link]

  • Leah4sci. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • ResearchGate. (n.d.). Advanced Solution 2D-NMR of Fluoropolymers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. PubMed. [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (n.d.). FLOURINE COUPLING CONSTANTS. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). 19F NMR Chemical Shifts. 1. Aliphatic Fluorides. Retrieved from [Link]

  • American Chemical Society. (2026). allenamides, Fluorinated Conjugated Dienes, and 4-Trifluoromethyl Pyrrolidines: Divergent Synthesis from the Reaction of β-CF 3 -1,3-enynamides with 2-Aminomalonates. ACS Publications. [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Fluorinated Colloidal Nanosystems for Biological Detection and Surface Coating. Retrieved from [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

  • NMR Methods. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... Retrieved from [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) NMR DETECTION OF FLUORINE COMPOUNDS (PFAS). Retrieved from [Link]

  • American Chemical Society. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters. [Link]

Sources

Navigating the Path to Production: A Guide to Scalable Synthesis for Industrial Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 27, 2026 – This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for designing and implementing scalable synthesis routes for the industrial production of active pharmaceutical ingredients (APIs). Moving a promising molecule from the laboratory bench to commercial manufacturing is a complex journey fraught with challenges that extend beyond simple volumetric increases.[1][2] This document outlines the core principles, strategic methodologies, and regulatory considerations essential for a successful and efficient scale-up, emphasizing a proactive, science-driven approach to process development.

The transition from small-scale laboratory synthesis, which prioritizes discovery and feasibility, to large-scale industrial production demands a fundamental shift in perspective.[1][3] Industrial processes must be robust, reproducible, safe, cost-effective, and environmentally sustainable.[4] This guide delves into the critical stages of this transition, from initial route scouting to the implementation of advanced manufacturing principles like Quality by Design (QbD) and Process Analytical Technology (PAT).

Section 1: The Foundation of Scalable Synthesis: Strategic Route Scouting

The selection of a synthetic route for industrial production is one of the most critical decisions in the drug development lifecycle.[4] A route that is elegant and high-yielding on a gram scale may be impractical or dangerous on a kilogram or ton scale. Therefore, a systematic and multi-faceted approach to route scouting is paramount.[4][5]

The Imperative of Early-Stage Evaluation

The synthesis route used during the initial discovery phase is often not suitable for large-scale manufacturing.[5] Early-stage route scouting aims to identify and evaluate multiple synthetic pathways to a target molecule, considering a wide range of factors beyond just chemical yield.[4] The goal is to select a route that is not only chemically efficient but also economically viable and environmentally responsible.[4]

Protocol for Systematic Route Scouting

A robust route scouting protocol involves a combination of theoretical analysis and experimental validation.

Step 1: Literature and Database Review:

  • Conduct a thorough search of scientific databases (e.g., SciFinder, Reaxys) to identify all known synthetic routes to the target molecule and related compounds.

  • Analyze the identified routes for potential scalability issues, such as the use of hazardous or expensive reagents, extreme reaction conditions, or complex purification procedures.

Step 2: Preliminary Route Design and Evaluation:

  • Based on the initial review, design several potential synthetic routes.

  • For each proposed route, perform a preliminary assessment based on the criteria outlined in the decision matrix below. This initial evaluation is often theoretical and relies on the expertise of the process chemistry team.

Step 3: Experimental Feasibility Studies:

  • For the most promising routes, conduct small-scale laboratory experiments to verify the key transformations.

  • The primary objective of these studies is to confirm the feasibility of the reactions and to identify any immediate challenges.

Step 4: Route Selection and Optimization:

  • Based on the experimental results, select the optimal synthetic route for further development.

  • The chosen route should offer the best balance of the criteria listed in the decision matrix.

Decision Matrix for Synthesis Route Selection

A decision matrix is a valuable tool for objectively comparing and selecting the most promising synthetic route. The criteria should be weighted based on the specific priorities of the project.

Criteria Weighting (Example) Route A Score (1-5) Route B Score (1-5) Route C Score (1-5)
Safety 25%435
Cost of Goods 20%354
Overall Yield 15%544
Scalability & Robustness 15%435
Environmental Impact (Green Chemistry) 10%344
Intellectual Property (Freedom to Operate) 10%553
Number of Steps 5%453
Weighted Score 100% 4.00 3.95 4.20

Caption: Example of a weighted decision matrix for comparing three potential synthetic routes. A higher score indicates a more favorable route.

Route_Scouting_Workflow cluster_0 Phase 1: Identification & Evaluation cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Selection & Optimization Literature & Database Search Literature & Database Search Design Potential Routes Design Potential Routes Literature & Database Search->Design Potential Routes Preliminary Assessment Preliminary Assessment Design Potential Routes->Preliminary Assessment Small-Scale Feasibility Studies Small-Scale Feasibility Studies Preliminary Assessment->Small-Scale Feasibility Studies Route Selection Decision Matrix Route Selection Decision Matrix Small-Scale Feasibility Studies->Route Selection Decision Matrix Selected Route for Process Optimization Selected Route for Process Optimization Route Selection Decision Matrix->Selected Route for Process Optimization

Section 2: Process Optimization and the Pursuit of Efficiency

Once a synthetic route has been selected, the next critical phase is process optimization. The goal of this stage is to refine the reaction conditions and procedures to ensure the process is efficient, robust, and reproducible on a large scale.[6]

The Role of Design of Experiments (DoE)

Design of Experiments (DoE) is a powerful statistical methodology for systematically optimizing chemical processes.[7][8][9] Unlike the traditional one-factor-at-a-time (OFAT) approach, DoE allows for the simultaneous investigation of multiple variables, leading to a more comprehensive understanding of their interactions and their impact on the desired outcome.[9][10]

Protocol for Process Optimization using DoE

Step 1: Identify Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs):

  • CQAs: These are the physical, chemical, biological, or microbiological attributes of the final product that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[1] Examples include purity, yield, and crystal form.

  • CPPs: These are the process parameters whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality.[1] Examples include temperature, pressure, reaction time, and reagent stoichiometry.

Step 2: Design the Experimental Matrix:

  • Select an appropriate experimental design (e.g., full factorial, fractional factorial, or response surface methodology) based on the number of CPPs to be investigated and the desired level of detail.

  • Define the high and low set points for each CPP.

Step 3: Execute the Experiments:

  • Perform the experiments as dictated by the DoE matrix, carefully controlling and recording all process parameters.

  • Analyze the resulting material for the predefined CQAs.

Step 4: Analyze the Data and Build a Model:

  • Use statistical software to analyze the experimental data and develop a mathematical model that describes the relationship between the CPPs and the CQAs.

  • This model can be used to identify the optimal operating conditions and to define a "design space."

Step 5: Define the Design Space:

  • The design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality.[7]

  • Operating within the approved design space is not considered a change and provides manufacturing flexibility.[7][11]

Process_Optimization_Workflow Identify_CQAs_CPPs Identify Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs) DoE_Design Design of Experiments (DoE) Experimental Design Identify_CQAs_CPPs->DoE_Design Execute_Experiments Execute Experiments DoE_Design->Execute_Experiments Data_Analysis Data Analysis and Model Building Execute_Experiments->Data_Analysis Define_Design_Space Define Design Space Data_Analysis->Define_Design_Space Control_Strategy Implement Control Strategy Define_Design_Space->Control_Strategy

Section 3: Integrating Quality by Design (QbD) and Process Analytical Technology (PAT)

Modern pharmaceutical manufacturing is increasingly guided by the principles of Quality by Design (QbD), a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[1][12][13]

The QbD Framework

The core elements of a QbD approach include:

  • Quality Target Product Profile (QTPP): A prospective summary of the quality characteristics of a drug product that ideally will be achieved to ensure the desired quality, taking into account safety and efficacy.[1]

  • Critical Quality Attributes (CQAs): As defined previously, these are the key attributes of the final product that must be controlled.[1]

  • Critical Process Parameters (CPPs): The process parameters that must be controlled to ensure the desired CQAs are met.[1]

  • Design Space: The established range of CPPs within which the process consistently produces a product with the desired CQAs.[7]

  • Control Strategy: A planned set of controls, derived from product and process understanding, that ensures process performance and product quality.[12]

The Role of Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality.[14] PAT tools, such as in-line spectroscopy (e.g., Raman, FTIR) and particle size analyzers, provide real-time data on the manufacturing process, enabling a deeper understanding and tighter control.[3][15][16] For instance, PAT can be used for the real-time monitoring of crystallization processes to ensure the desired crystal form and particle size distribution are achieved.[3][15][16][17]

QbD_Framework QTPP Quality Target Product Profile (QTPP) CQA Critical Quality Attributes (CQAs) QTPP->CQA Risk_Assessment Risk Assessment CQA->Risk_Assessment CPP Critical Process Parameters (CPPs) Design_Space Design Space CPP->Design_Space Risk_Assessment->CPP Control_Strategy Control Strategy Design_Space->Control_Strategy PAT Process Analytical Technology (PAT) Control_Strategy->PAT enables PAT->Control_Strategy informs

Section 4: Green Chemistry and Sustainability in Industrial Synthesis

The principles of green chemistry are integral to the development of modern, scalable synthetic routes. A sustainable process not only minimizes environmental impact but also often leads to increased efficiency and reduced costs.[4]

Key Green Chemistry Metrics

Several metrics have been developed to quantify the environmental performance of a chemical process. Two of the most common are:

  • Process Mass Intensity (PMI): The total mass of materials used (raw materials, solvents, reagents, process water) to produce a specified mass of product. A lower PMI indicates a more efficient and greener process.

  • E-Factor (Environmental Factor): The mass of waste produced per unit of product. The ideal E-Factor is 0.

Metric Formula Ideal Value
Process Mass Intensity (PMI)Total Mass In (kg) / Mass of Product (kg)1
E-Factor(Total Mass In (kg) - Mass of Product (kg)) / Mass of Product (kg)0

Caption: Key Green Chemistry Metrics for Evaluating Process Efficiency and Environmental Impact.

Section 5: Case Studies in Scalable Synthesis

Examining the evolution of the industrial synthesis of well-known APIs provides valuable insights into the practical application of the principles discussed in this guide.

Oseltamivir (Tamiflu®)

The commercial synthesis of the antiviral drug oseltamivir has evolved significantly, driven by the need to secure a reliable supply chain and improve process efficiency. The original synthesis relied on (-)-shikimic acid, a natural product with a variable supply.[18] Subsequent research has focused on developing shikimic acid-independent routes and improving the safety of the synthesis by avoiding the use of potentially explosive azide reagents.[18] Some newer synthetic approaches have achieved overall yields of up to 57%.[19] One synthesis reported a practical yield of 85% for a key step.[4]

Sertraline (Zoloft®)

The industrial synthesis of the antidepressant sertraline has also undergone significant improvements to enhance its efficiency and sustainability. One improved process reported an increase in the overall yield from 16.2% to 31.5%.[5] Another process modification resulted in a yield of 85% for the final salt formation step.[2] These improvements were achieved through a combination of route redesign, the use of more efficient catalysts, and the optimization of reaction conditions.[2][20]

Drug Initial Process Challenge Improvement Strategy Reported Outcome
Oseltamivir Reliance on variable natural source (shikimic acid), use of hazardous azides.[18]Development of shikimic acid-independent routes, azide-free synthesis.[18]Overall yields up to 57% in some routes.[19]
Sertraline Low overall yield, use of corrosive reagents.[2]Route redesign, improved catalysis, optimization of reaction conditions.[2][5]Increase in overall yield from 16.2% to 31.5%.[5]

Caption: Summary of Process Improvements for Oseltamivir and Sertraline.

Section 6: Regulatory Landscape: Adherence to ICH Guidelines

The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for the development and manufacturing of pharmaceuticals. Adherence to these guidelines is essential for regulatory approval.

  • ICH Q8(R2): Pharmaceutical Development: This guideline outlines the principles of QbD and the concept of the design space.[7][11][21]

  • ICH Q9: Quality Risk Management: This guideline provides a framework for managing risks to product quality.

  • ICH Q10: Pharmaceutical Quality System: This guideline describes the elements of an effective pharmaceutical quality system.

  • ICH Q11: Development and Manufacture of Drug Substances: This guideline provides specific guidance on the development and manufacturing of APIs, including the selection and justification of starting materials.[22][23][24]

A critical aspect of ICH Q11 is the justification of the designated starting materials for the API synthesis. The guideline outlines several principles that should be considered, including the complexity of the molecule, the number of synthetic steps, and the potential for impurities to carry over into the final drug substance.[22][23][24][25]

Conclusion

The successful industrial production of a pharmaceutical agent is a testament to the seamless integration of innovative chemistry, robust engineering, and a thorough understanding of the regulatory landscape. By embracing a systematic and science-driven approach to process development, from initial route scouting to the implementation of QbD and PAT, researchers and drug development professionals can navigate the complexities of scale-up and deliver high-quality, safe, and effective medicines to patients. This proactive approach not only enhances process robustness and efficiency but also provides the flexibility needed to adapt to the evolving demands of the pharmaceutical industry.

References

  • Applying simple PAT tools to crystallisation in process chemistry. (2017, October 23). European Pharmaceutical Review. Retrieved from [Link]

  • ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. (2018, May 22). ICH. Retrieved from [Link]

  • Quality by Design (QbD) in API Manufacturing: A Practical Approach. (2025, December 4). Inke. Retrieved from [Link]

  • Improved synthesis of sertraline hydrochloride. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Route Scouting in API Development | Choosing the Right Synthetic Pathway. (2025, August 18). Lupin. Retrieved from [Link]

  • DOT Language. (2024, September 28). Graphviz. Retrieved from [Link]

  • Design of Experiments (DoE) Studies. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Chemical process route selection for conceptual process design by the ELECTRE Method. (2020, September 21). ResearchGate. Retrieved from [Link]

  • Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications. (n.d.). ACS Publications. Retrieved from [Link]

  • Q11 Step 5 development and manufacture of drug substances – questions and answers. (2017, September 1). European Medicines Agency. Retrieved from [Link]

  • QbD in API Manufacturing. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Improved Industrial Synthesis of Antidepressant Sertraline. (n.d.). PDF Free Download. Retrieved from [Link]

  • Process Optimization. (n.d.). Zamann Pharma Support GmbH. Retrieved from [Link]

  • Multi-criteria decision analysis for the selection of sustainable chemical process routes during early design stages. (2016, July 11). ScienceDirect. Retrieved from [Link]

  • API starting materials - New Q&A document for ICH Q11. (2017, September 13). gmp-compliance.org. Retrieved from [Link]

  • ICH Q8 (R2) Pharmaceutical development - Scientific guideline. (2009, June 1). European Medicines Agency. Retrieved from [Link]

  • Synthesis of the Anti-influenza Drug Oseltamivir Phosphate (Tamiflu®). (n.d.). iSm2. Retrieved from [Link]

  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. (2024, February 26). PMC. Retrieved from [Link]

  • 3: Criteria for Selection of the Synthetic Route. (2024, March 27). Chemistry LibreTexts. Retrieved from [Link]

  • Graphviz. (n.d.). Graphviz. Retrieved from [Link]

  • Quality By Design: Control Strategy, Product Lifestyle. (n.d.). Agno Pharmaceuticals. Retrieved from [Link]

  • ChemInform Abstract: Improved Industrial Synthesis of Antidepressant Sertraline. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Synthesis Route Identification and Prioritization in Reaction Knowledge Graphs. (n.d.). ChemRxiv. Retrieved from [Link]

  • PAT Implementation on a Mobile Continuous Pharmaceutical Manufacturing System: Real-Time Process Monitoring with In-Line FTIR and Raman Spectroscopy. (2021, December 1). ACS Publications. Retrieved from [Link]

  • Quality by Design in API Manufacturing. (2017, October 11). gmp-compliance.org. Retrieved from [Link]

  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (2015, December 24). RSC Publishing. Retrieved from [Link]

  • ICH Q11 Q&As - Training on Selection and Justification of Starting Materials. (2019, June 25). YouTube. Retrieved from [Link]

  • improved-industrial-synthesis-of-antidepressant-sertraline. (2025, November 4). Scribd. Retrieved from [Link]

  • Design of Experiments (DoE). (n.d.). IDBS Help. Retrieved from [Link]

  • Application of PAT-Based Feedback Control Approaches in Pharmaceutical Crystallization. (n.d.). MDPI. Retrieved from [Link]

  • Aspects and Implementation of Pharmaceutical Quality by Design from Conceptual Frameworks to Industrial Applications. (2025, May 8). PubMed Central. Retrieved from [Link]

  • Graphviz and dot: Generating Diagrams with Code. (2022, October 21). YouTube. Retrieved from [Link]

  • Multi-Criteria Decision Making in Chemical and Process Engineering: Methods, Progress and Potential. (n.d.). arXiv. Retrieved from [Link]

  • Selection and justification of regulatory starting materials. (2022, January 26). Journal of Generic Medicines. Retrieved from [Link]

  • Oseltamivir total synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Graphviz: How to go from .dot to a graph?. (2009, September 29). Stack Overflow. Retrieved from [Link]

  • User Guide. (n.d.). graphviz 0.21 documentation. Retrieved from [Link]

  • ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities) - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Green Chemistry Metrics, A Review. (2022, June 28). MDPI. Retrieved from [Link]

  • Development of the commercial process for Zoloft/sertraline. (n.d.). PubMed. Retrieved from [Link]

  • Understanding ICH Q11—FDA's Guidance on the Development and Manufacture of Drug Substances. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • ICH Q8 R2: How to Apply Quality by Design and Win Regulatory Confidence. (2025, November 18). Scilife. Retrieved from [Link]

  • Optimization of Pharmaceutical Production Processes through Lean-Sigma. Part 2. (n.d.). LinkedIn. Retrieved from [Link]

  • Process optimization and scale-up in pharmaceutical manufacturing. (2023, April 28). LinkedIn. Retrieved from [Link]

  • Pharmaceutical Manufacturing & Process Optimization. (n.d.). Lucideon. Retrieved from [Link]

  • The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. (2020, July 26). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(3,4-Difluorophenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this key chemical intermediate. The following troubleshooting guides and FAQs are structured to address specific issues with a focus on the underlying chemical principles.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the purification of 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride, providing potential causes and actionable solutions.

Question: My final product is an oil or a sticky solid, not the expected crystalline hydrochloride salt. What went wrong?

Answer:

This is a frequent issue when isolating amine hydrochloride salts. The physical form of your product is highly dependent on its purity and the isolation procedure. Several factors can contribute to the formation of an oil or a tacky solid instead of a free-flowing crystalline powder.

  • Presence of Water: Even trace amounts of water can depress the melting point of the hydrochloride salt and inhibit crystallization, leading to an oily product. Ensure all solvents used for the final precipitation/crystallization are anhydrous. Drying the crude free base over sodium sulfate (Na₂SO₄) before salt formation is a critical step.[1]

  • Residual Solvent: Solvents like dichloromethane (DCM), ethyl acetate, or THF, if not completely removed, can plasticize the solid, making it sticky. Ensure your product is dried under high vacuum for a sufficient period. Gentle heating (e.g., 40-50°C) can aid in removing stubborn solvent residues, assuming the product is thermally stable.

  • Excess Hydrochloric Acid: While a slight excess of HCl is often used to ensure complete salt formation, a large excess can lead to the formation of hydrates or simply coat the product, making it hygroscopic and difficult to handle. If you used aqueous HCl, this is a likely culprit.[2] The preferred method is to use a solution of anhydrous HCl in a solvent like diethyl ether, dioxane, or 2-propanol.[3][4]

  • Impurities: The presence of unreacted starting materials or side-products can act as crystal lattice disruptors, preventing the formation of an ordered crystalline solid. This is a strong indicator that an additional purification step, such as chromatography of the free base, is necessary before salt formation.

Troubleshooting Workflow:

Sources

Stability issues and degradation pathways of 2-(3,4-Difluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3,4-Difluorophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale behind the experimental procedures to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) on Stability and Handling

Q1: What are the primary stability concerns for 2-(3,4-Difluorophenyl)pyrrolidine under typical laboratory conditions?

A1: The main stability concerns for 2-(3,4-Difluorophenyl)pyrrolidine stem from its secondary amine functionality within the pyrrolidine ring. Secondary amines are susceptible to oxidation, which can be initiated by exposure to air (autoxidation), light, or trace metal impurities.[1][2] While the difluorophenyl group is generally stable due to the high strength of the carbon-fluorine bond, its electron-withdrawing nature can influence the reactivity of the pyrrolidine ring.[3] Therefore, proper storage and handling are crucial to minimize oxidative degradation.

Q2: What are the recommended storage conditions for 2-(3,4-Difluorophenyl)pyrrolidine?

A2: To ensure the long-term stability of 2-(3,4-Difluorophenyl)pyrrolidine, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature 2-8 °C (refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes contact with oxygen, thereby preventing oxidation.[1]
Light Amber vial or protected from lightPrevents photolytically induced degradation.
Container Tightly sealed, inert material (e.g., glass)Prevents contamination and reaction with container materials.

Q3: I'm planning to use 2-(3,4-Difluorophenyl)pyrrolidine in an aqueous solution. Are there any specific precautions I should take?

A3: When preparing aqueous solutions, it is important to use deoxygenated water (e.g., by purging with nitrogen or argon) to minimize oxidative degradation. The pH of the solution can also influence stability. While the pyrrolidine ring is generally stable to hydrolysis, extreme pH conditions, especially when combined with elevated temperatures, could potentially promote degradation.[4] We recommend preparing fresh solutions for each experiment and avoiding long-term storage of aqueous solutions.

Section 2: Troubleshooting Guide for Degradation Studies

This section provides a structured approach to investigating and understanding the degradation of 2-(3,4-Difluorophenyl)pyrrolidine.

Q4: I am observing unexpected peaks in my HPLC analysis of a sample of 2-(3,4-Difluorophenyl)pyrrolidine. What could be the cause?

A4: The appearance of new peaks in your chromatogram likely indicates the presence of degradation products. The most probable cause is oxidation of the secondary amine.[2] To confirm this, you can perform a forced degradation study under oxidative conditions (see the detailed protocol in Section 3). If the retention times of the unknown peaks match those generated under oxidative stress, you have likely identified the degradation pathway.

Q5: How can I differentiate between oxidative and hydrolytic degradation products?

A5: A systematic forced degradation study is the most effective way to distinguish between different types of degradation products. By subjecting the compound to specific stress conditions (acidic, basic, oxidative, photolytic, and thermal) in separate experiments, you can correlate the appearance of specific degradation peaks with the applied stress.[5] For example, peaks that appear only under acidic or basic conditions are likely due to hydrolysis, while those forming in the presence of an oxidizing agent like hydrogen peroxide are oxidative degradants.

Q6: My degradation experiment is showing either no degradation or complete degradation of the parent compound. How can I achieve the target degradation of 5-20%?

A6: Achieving a target degradation of 5-20% is crucial for accurately identifying primary degradation pathways.[6]

  • If no degradation is observed: Gradually increase the severity of the stress conditions. For example, you can increase the concentration of the acid/base, raise the temperature, or prolong the exposure time.

  • If degradation is too extensive: Reduce the severity of the conditions. Use a lower concentration of the stressor, decrease the temperature, or shorten the reaction time. A time-course study can help identify the optimal duration for achieving the desired level of degradation.

Section 3: Potential Degradation Pathways and Mechanistic Insights

Based on the chemical structure of 2-(3,4-Difluorophenyl)pyrrolidine, several degradation pathways can be postulated under forced degradation conditions.

Oxidative Degradation

The secondary amine of the pyrrolidine ring is the most likely site for oxidation.[2]

  • N-Oxidation: Reaction with an oxidizing agent like hydrogen peroxide can lead to the formation of the corresponding N-hydroxypyrrolidine derivative. Further oxidation could yield a nitrone.[7][8]

  • Ring Opening: More aggressive oxidation can lead to the cleavage of the C-N bonds within the pyrrolidine ring, resulting in the formation of various smaller, linear amine and aldehyde/carboxylic acid fragments.

  • Dehydrogenation: Oxidation could potentially lead to the formation of a double bond within the pyrrolidine ring, forming a pyrroline derivative.[9]

Oxidative Degradation 2-(3,4-Difluorophenyl)pyrrolidine 2-(3,4-Difluorophenyl)pyrrolidine N-Hydroxypyrrolidine Derivative N-Hydroxypyrrolidine Derivative 2-(3,4-Difluorophenyl)pyrrolidine->N-Hydroxypyrrolidine Derivative [O] Pyrroline Derivative Pyrroline Derivative 2-(3,4-Difluorophenyl)pyrrolidine->Pyrroline Derivative [O] (Dehydrogenation) Nitrone Derivative Nitrone Derivative N-Hydroxypyrrolidine Derivative->Nitrone Derivative [O] Ring-Opened Products Ring-Opened Products Pyrroline Derivative->Ring-Opened Products Further Oxidation

Caption: Potential oxidative degradation pathways.

Photolytic Degradation

While the pyrrolidine ring is less susceptible to direct photolysis, the difluorophenyl group can be a chromophore.

  • Defluorination: High-energy UV light can induce the cleavage of the C-F bond, leading to the formation of mono-fluorinated or non-fluorinated phenylpyrrolidine derivatives.[10][11] This process often involves the formation of radical intermediates.

Photolytic Degradation 2-(3,4-Difluorophenyl)pyrrolidine 2-(3,4-Difluorophenyl)pyrrolidine Mono-fluorinated Phenylpyrrolidine Mono-fluorinated Phenylpyrrolidine 2-(3,4-Difluorophenyl)pyrrolidine->Mono-fluorinated Phenylpyrrolidine hv (-F•) Phenylpyrrolidine Phenylpyrrolidine Mono-fluorinated Phenylpyrrolidine->Phenylpyrrolidine hv (-F•)

Caption: Postulated photolytic degradation pathway.

Thermal and Hydrolytic Stability

The C-F and C-N bonds in 2-(3,4-Difluorophenyl)pyrrolidine are generally stable to thermal and hydrolytic stress under neutral conditions.[3][12] Degradation under these conditions is typically not significant unless extreme temperatures or pH values are employed.

Section 4: Experimental Protocols for Forced Degradation Studies

The following are detailed, step-by-step methodologies for conducting forced degradation studies on 2-(3,4-Difluorophenyl)pyrrolidine.

General Sample Preparation
  • Prepare a stock solution of 2-(3,4-Difluorophenyl)pyrrolidine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For each stress condition, transfer a known volume of the stock solution into a clean vial.

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • Add an equal volume of 0.1 M hydrochloric acid to the sample vial.

    • Heat the solution at 60 °C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

    • Dilute with the mobile phase to the desired concentration for analysis.

  • Basic Hydrolysis:

    • Add an equal volume of 0.1 M sodium hydroxide to the sample vial.

    • Heat the solution at 60 °C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

    • Dilute with the mobile phase to the desired concentration for analysis.

  • Neutral Hydrolysis:

    • Add an equal volume of water to the sample vial.

    • Heat the solution at 60 °C for 24 hours.

    • Cool the solution and dilute with the mobile phase for analysis.

Oxidative Degradation
  • Add an equal volume of 3% hydrogen peroxide to the sample vial.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute with the mobile phase to the desired concentration for analysis.

Photolytic Degradation
  • Expose the sample solution (in a photostable container, e.g., quartz cuvette) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • After exposure, dilute the samples with the mobile phase for analysis.

Thermal Degradation
  • Place the solid sample in a thermostatically controlled oven at 70 °C for 48 hours.

  • After the specified time, allow the sample to cool to room temperature.

  • Dissolve the sample in a suitable solvent and dilute with the mobile phase for analysis.

Analytical Methodology

A stability-indicating HPLC method is essential for resolving the parent compound from its degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a suitable wavelength (determined by UV scan of the parent compound) and Mass Spectrometry (MS) for identification of degradation products.[5][13]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Forced Degradation Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Hydrolysis Acid Hydrolysis HPLC-UV HPLC-UV Acid Hydrolysis->HPLC-UV Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC-UV Oxidative Stress Oxidative Stress Oxidative Stress->HPLC-UV Photolytic Stress Photolytic Stress Photolytic Stress->HPLC-UV Thermal Stress Thermal Stress Thermal Stress->HPLC-UV LC-MS LC-MS HPLC-UV->LC-MS Identify Degradants Identify Degradants LC-MS->Identify Degradants Elucidate Pathways Elucidate Pathways Identify Degradants->Elucidate Pathways Method Validation Method Validation Elucidate Pathways->Method Validation Stock Solution Stock Solution Stock Solution->Acid Hydrolysis Stock Solution->Base Hydrolysis Stock Solution->Oxidative Stress Stock Solution->Photolytic Stress Stock Solution->Thermal Stress

Caption: General workflow for forced degradation studies.

References

  • D'hooghe, M., & Van Brabandt, W. (2011). Pyrrolidine and Piperidine Analogues. Modern Alkaloids, 1-36.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

  • Snape, T. J., Astles, A. M., & Davies, J. (2010).
  • Degradation breakthrough of stabilized compounds with C-F bonds. (2023). The Innovation. [Link]

  • Oxidation of Amines. (2021). Chemistry LibreTexts. [Link]

  • Thermal degradation rates of different amines. (n.d.).
  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2023). MDPI. [Link]

  • N-Dealkylation of Amines. (2011). PMC. [Link]

  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Oxford Academic. [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2014). ACS Publications. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2023). NIH. [Link]

  • Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. (2022). ACS Omega. [Link]

  • Thermal Degradation Of Amines For Co 2 Capture. (2015). UKnowledge. [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Oxidative Degradation of Amines With High-Temperature Cycling. (2011).
  • Thermal stability and bond dissociation energy of fluorinated polymers: A critical evalu
  • XCVII.—The action of hydrogen peroxide on secondary and tertiary aliphatic amines. Formation of alkylated hydroxylamines and o. (1899). SciSpace. [Link]

  • Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. (2023). Oxford Academic. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022). PMC. [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (2022). ACS Publications. [Link]

  • A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. (2021).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). Caliber. [Link]

  • Evolutionary obstacles and not C–F bond strength make PFAS persistent. (2024). PMC. [Link]

  • Oxidation of Secondary and Primary Amines. (n.d.). SlideShare. [Link]

  • Oxidation of secondary hydroxylamines to nitrones with H 2 O 2... (n.d.).
  • Thermal Degradation and Corrosion of Amines for CO2 Capture. (2011). The University of Texas at Austin. [Link]

  • Degradation and Transformation of Organic Fluorine Compounds. (2003).
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (2015). MatheO. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022). ACS Publications. [Link]

  • A tertiary amine reacts with hydrogen peroxide to form a tertiary... (n.d.). Pearson+. [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). PubMed. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. [Link]

  • Dehydrofluorination mechanism, structure and thermal stability of pure fluoroelastomer (poly(VDF-ter-HFP-ter-TFE) terpolymer) in alkaline environment. (2023).
  • Characterization of the degradation products of amines used for post combustion CO 2 capture. (n.d.). lsabm. [Link]

Sources

Technical Support Center: Troubleshooting Asymmetric Reduction in Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Asymmetric Pyrrolidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereoselective pyrrolidine synthesis. Pyrrolidine scaffolds are crucial building blocks in many FDA-approved pharmaceuticals and are central to the field of organocatalysis.[1][2] Achieving high stereoselectivity in their synthesis is paramount, yet often challenging.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the asymmetric synthesis of pyrrolidines.

Q1: My enantioselectivity is low or nonexistent. What are the most common initial checks I should perform?

A1: Low enantioselectivity is a frequent issue. Before delving into extensive optimization, verify the following foundational aspects of your experiment:

  • Catalyst and Ligand Integrity:

    • Purity: Ensure the chiral catalyst and/or ligand are of high purity and have not degraded. Impurities can act as catalyst poisons or promote non-selective background reactions.

    • Enantiomeric Purity: Confirm the enantiomeric excess (ee) of your chiral source. An impure chiral ligand will directly lead to a lower ee in the product.

    • Storage: Verify that the catalyst and ligands have been stored under the recommended conditions (e.g., inert atmosphere, low temperature) to prevent decomposition.

  • Reagent and Solvent Purity:

    • Water Content: Rigorously dry all solvents and reagents. Water can hydrolyze sensitive catalysts or intermediates, leading to non-selective pathways.

    • Peroxides: Ethereal solvents like THF can form peroxides, which can deactivate catalysts. Use freshly distilled or inhibitor-free solvents.

  • Reaction Setup:

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) if your catalyst system is air-sensitive. Oxygen can lead to catalyst degradation.[3]

    • Temperature Control: Verify the accuracy of your temperature control system. Many asymmetric reactions are highly sensitive to temperature fluctuations.

Q2: I'm observing significant formation of the undesired diastereomer. What factors control diastereoselectivity?

A2: Diastereoselectivity in pyrrolidine synthesis is often governed by the steric and electronic interactions in the transition state. Key factors include:

  • Protecting Groups: The choice of protecting group on the nitrogen atom can significantly influence the stereochemical outcome. For instance, in some reactions, carbamates may favor the formation of cis-pyrrolidines, while a benzamide group might lead to the trans isomer as the major product.[1][4]

  • Substrate Sterics: The steric bulk of substituents on the pyrrolidine precursor can direct the approach of the reducing agent or the cyclization pathway.

  • Catalyst/Ligand Structure: The chiral environment created by the catalyst and ligand dictates the facial selectivity of the reduction. Subtle changes to the ligand structure can sometimes reverse or improve diastereoselectivity.

  • Solvent: The solvent can influence the conformation of the substrate and the catalyst, thereby affecting the transition state geometry.

Q3: My reaction yield is very low, although the conversion of the starting material is high. What could be the cause?

A3: Low isolated yield with high conversion often points to product instability, side reactions, or issues during workup and purification. Consider the following:

  • Product Instability: The synthesized pyrrolidine derivative might be unstable under the reaction or workup conditions. This can include decomposition, polymerization, or rearrangement.

  • Side Reactions: The starting material might be consumed in non-productive pathways. Common side reactions include oligomerization, hydrolysis of imine intermediates, or catalyst-mediated decomposition.

  • Workup and Purification:

    • pH Sensitivity: Ensure the pH during aqueous workup is appropriate for your product's stability.

    • Silica Gel Decomposition: Some pyrrolidines are sensitive to acidic silica gel. Consider using deactivated silica gel (e.g., treated with triethylamine) or alternative purification methods like distillation or crystallization.

    • Volatility: Highly volatile products may be lost during solvent removal under reduced pressure.

II. In-Depth Troubleshooting Guides

This section provides detailed troubleshooting strategies for specific, persistent problems encountered during asymmetric pyrrolidine synthesis.

Guide 1: Low Enantioselectivity (Poor ee)

Low enantiomeric excess is a critical issue that directly impacts the utility of the synthesized chiral pyrrolidine.

Potential Causes & Solutions
Potential Cause Explanation & Causality Troubleshooting Protocol
Suboptimal Catalyst/Ligand Ratio The stoichiometry between the metal precursor and the chiral ligand is crucial for the formation of the active catalytic species. An incorrect ratio can lead to the formation of less selective or inactive catalysts.1. Screen Ratios: Systematically vary the metal-to-ligand ratio (e.g., 1:1, 1:1.1, 1:1.2). 2. Pre-formation: In some cases, pre-forming the catalyst by stirring the metal precursor and ligand together for a defined period before adding the substrate can improve selectivity.
Incorrect Solvent Choice The solvent polarity and coordinating ability can significantly impact the catalyst's conformation and the transition state geometry, thereby influencing enantioselectivity.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, DCM, THF, DME). 2. Non-Coordinating Solvents: In many cases, non-coordinating solvents are preferred to avoid competitive binding to the metal center. 3. Solvent Mixtures: Sometimes, a mixture of solvents can provide the optimal balance of solubility and selectivity.[5]
Inappropriate Reaction Temperature Asymmetric reactions often have a narrow optimal temperature range. Higher temperatures can lead to increased molecular motion and less defined transition states, resulting in lower ee.1. Temperature Screening: Run the reaction at a range of temperatures (e.g., from -78°C to room temperature). 2. Low-Temperature Start: For highly exothermic reactions, adding reagents at a low temperature and then slowly warming to the desired reaction temperature can improve control.
Catalyst Deactivation The chiral catalyst may deactivate over the course of the reaction, leading to a non-selective background reaction becoming dominant.[3]1. Monitor Reaction Progress: Take aliquots at different time points and analyze for both conversion and ee. A drop in ee over time suggests catalyst deactivation. 2. Increase Catalyst Loading: A modest increase in catalyst loading can sometimes compensate for deactivation. 3. Identify Poisons: Ensure all reagents and solvents are free from potential catalyst poisons (e.g., sulfur compounds, water, oxygen).
Substrate-Catalyst Mismatch Not all chiral catalysts are suitable for all substrates. The electronic and steric properties of the substrate must be compatible with the chiral pocket of the catalyst.1. Ligand Modification: If possible, try ligands with different steric or electronic properties. 2. Alternative Catalyst Systems: Explore different metal catalysts (e.g., Rh, Ru, Ir, Cu) or consider organocatalytic or biocatalytic approaches. Imine reductases (IREDs) have shown great promise for the asymmetric reduction of cyclic imines.[5][6][7]
Experimental Workflow: Optimizing Enantioselectivity

G start Low ee Observed check_purity Verify Purity of Catalyst, Ligand, and Reagents start->check_purity temp_screen Screen Reaction Temperature (e.g., RT, 0°C, -20°C, -78°C) check_purity->temp_screen Purity Confirmed solvent_screen Screen Solvents (e.g., Toluene, DCM, THF) temp_screen->solvent_screen No Improvement end_success High ee Achieved temp_screen->end_success Improvement ratio_screen Optimize Metal:Ligand Ratio solvent_screen->ratio_screen No Improvement solvent_screen->end_success Improvement catalyst_screen Screen Different Chiral Catalysts/Ligands ratio_screen->catalyst_screen No Improvement ratio_screen->end_success Improvement catalyst_screen->end_success Improvement end_fail Consult Further Literature catalyst_screen->end_fail

Caption: Decision tree for troubleshooting low enantioselectivity.

Guide 2: Poor Yield or Incomplete Conversion

Low yields or stalled reactions can be frustrating. This guide helps diagnose and resolve these issues.

Potential Causes & Solutions
Potential Cause Explanation & Causality Troubleshooting Protocol
Catalyst Inhibition or Deactivation The product itself or impurities in the starting materials can inhibit or deactivate the catalyst.[3] This is a common issue in asymmetric hydrogenation where the amine product can coordinate to the metal center.1. Check for Product Inhibition: Add a small amount of the final product at the beginning of the reaction. If the reaction rate slows significantly, product inhibition is likely. 2. Purify Starting Materials: Ensure the starting materials are free of impurities that could act as catalyst poisons. 3. Use Additives: In some cases, additives can mitigate product inhibition or prevent catalyst agglomeration.
Insufficient Reducing Agent/Hydrogen Pressure In reductions involving hydride sources (e.g., Hantzsch esters, silanes) or catalytic hydrogenation, the amount of reducing agent or hydrogen pressure may be limiting.1. Increase Stoichiometry: For chemical reductants, increase the number of equivalents used. 2. Increase Hydrogen Pressure: For catalytic hydrogenations, increase the H₂ pressure in increments (e.g., from 1 atm to 10 atm, then to 50 atm), ensuring the equipment is rated for the pressure used.
Poor Substrate Solubility If the substrate is not fully dissolved in the reaction solvent, the reaction will be slow and may not go to completion.1. Change Solvent: Choose a solvent in which the substrate has better solubility. 2. Increase Temperature: Gently warming the reaction mixture may improve solubility, but be mindful of the potential impact on enantioselectivity. 3. Use a Co-solvent: Adding a co-solvent can sometimes improve the solubility of all reaction components.[5]
Unstable Intermediates The key intermediate in the catalytic cycle (e.g., an imine or enamine) may be unstable under the reaction conditions, leading to decomposition pathways.1. In Situ Generation: If possible, generate the reactive intermediate in situ to minimize its concentration and decomposition. 2. Modify Reaction Conditions: Lowering the temperature or changing the pH (if applicable) can sometimes stabilize reactive intermediates.
Experimental Protocol: Test for Product Inhibition
  • Set up two parallel reactions under identical, optimized conditions.

  • Reaction A (Control): Run the reaction as usual.

  • Reaction B (Test): To this reaction, add 10-20 mol% of the purified pyrrolidine product at the start of the reaction (t=0).

  • Monitor both reactions by taking aliquots at regular intervals (e.g., every hour) and analyzing for the conversion of the starting material by GC or LC.

  • Analyze the data: If the initial reaction rate of Reaction B is significantly slower than that of Reaction A, product inhibition is occurring.

Guide 3: Controlling Diastereoselectivity

Achieving the desired diastereomer is often as important as achieving high enantioselectivity.

Potential Causes & Solutions
Potential Cause Explanation & Causality Troubleshooting Protocol
Steric Hindrance The steric bulk of substituents on the substrate can direct the approach of a reagent to the less hindered face.1. Modify Substrate: If synthetically feasible, alter the size of substituents to enhance the desired steric bias. 2. Modify Reagent: Use a bulkier or less bulky reducing agent or catalyst to alter the steric interactions in the transition state.
Chelation Control The presence of a coordinating group (e.g., hydroxyl, ether) on the substrate can lead to chelation with the metal catalyst, locking the substrate into a specific conformation and directing the reduction.1. Choose a Chelating Metal: Use a metal catalyst known to form strong chelates (e.g., Ti, Zn). 2. Protect Coordinating Groups: If chelation is leading to the undesired diastereomer, protecting the coordinating functional group can block this pathway.
Acyclic Stereocontrol (Felkin-Anh/Cram Chelate Models) For acyclic precursors, the stereochemistry can often be predicted and controlled by established models like the Felkin-Anh model.1. Analyze Substrate: Determine if your substrate fits a known stereochemical model. 2. Adjust Reagent Size: The Felkin-Anh model predicts that bulkier nucleophiles will enhance selectivity. Test reagents of varying sizes.
Kinetic vs. Thermodynamic Control The observed diastereomeric ratio may be the result of either kinetic or thermodynamic control.1. Vary Reaction Time and Temperature: A change in the diastereomeric ratio over time or with increased temperature suggests equilibration towards the thermodynamic product. 2. Isomerization Test: Subject the purified minor diastereomer to the reaction conditions. If it converts to the major diastereomer, the reaction is under thermodynamic control.
Diagram: Chelation vs. Non-Chelation Control

G cluster_0 Chelation Control cluster_1 Non-Chelation Control (Steric Hindrance) A Substrate with Coordinating Group B Chelating Metal Catalyst A->B C Locked Conformation (Rigid Transition State) B->C D High Diastereoselectivity (Single Product Favored) C->D E Substrate with Bulky Group F Reagent Approaches Less Hindered Face E->F G Flexible Transition State F->G H Diastereoselectivity Depends on Steric Difference G->H

Caption: Conceptual comparison of chelation and steric control pathways.

IV. References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. Available at: [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Asymmetric Annulation toward Pyrrolopiperazinones: Concise Enantioselective Syntheses of Pyrrole Alkaloid Natural Products. ACS Publications. Available at: [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. Available at: [Link]

  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ACS Publications. Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

  • Enantioselective reduction of sulfur-containing cyclic imines through biocatalysis. NIH. Available at: [Link]

  • A diversity of recently reported methodology for asymmetric imine reduction. Royal Society of Chemistry. Available at: [Link]

  • Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non‐Conventional Solvents. Wiley Online Library. Available at: [Link]

  • Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Europe PMC. Available at: [Link]

  • Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group. Available at: [Link]

  • Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models. Wiley Online Library. Available at: [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. Available at: [Link]

  • Asymmetric hydrogenation. Wikipedia. Available at: [Link]

  • Asymmetric Reduction of Prochiral Cyclic Imines to Alkaloid Derivatives by Novel Asymmetric Reducing Reagent in THF or under Solid-State Conditions. ACS Publications. Available at: [Link]

  • Amine synthesis by imine reduction. Organic Chemistry Portal. Available at: [Link]

  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Semantic Scholar. Available at: [Link]

  • Enantioselectivity of imine reductase enzymes in the asymmetric synthesis of cyclic amines. ResearchGate. Available at: [Link]

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Enantiomeric Excess (ee) Determination by Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is not merely a matter of analytical chemistry; it is a cornerstone of ensuring the safety, efficacy, and quality of chiral drug substances.[1][2] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for ee determination, grounded in scientific principles and practical, field-proven insights. We will explore the nuances of chiral separations, compare the performance of various chiral stationary phases (CSPs), and provide a framework for logical method development.

The Imperative of Chirality in Drug Development

Many pharmaceutical compounds are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[3][4] These enantiomers often exhibit identical physical and chemical properties in an achiral environment, yet can have profoundly different pharmacological and toxicological effects within the chiral environment of the human body.[4] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have stringent requirements for the enantiomeric purity of chiral drugs.[5]

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. It is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:[6]

% ee = [([Area of Major Enantiomer] – [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100 [6]

The Principle of Chiral Recognition in HPLC

The separation of enantiomers by HPLC relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector.[7] This is most commonly achieved by using a chiral stationary phase (CSP), a column packing material that is itself chiral.[1][3][8] The different energies of interaction between the two enantiomers and the CSP lead to different retention times, allowing for their separation and quantification.[9]

The mechanism of chiral recognition is a complex interplay of various interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance.[8] For a successful chiral separation, there must be at least a three-point interaction between the analyte and the CSP for one of the enantiomers.

Workflow for Enantiomeric Excess Determination by Chiral HPLC

The following diagram illustrates the typical workflow for determining the enantiomeric excess of a chiral compound using HPLC.

Chiral HPLC Workflow cluster_Prep Sample Preparation cluster_HPLC Chiral HPLC Analysis cluster_Data Data Analysis Sample Racemic Standard & Chiral Sample Dissolution Dissolve in Mobile Phase Compatible Solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject onto Chiral HPLC System Filtration->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV, PDA, or MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas of Enantiomers Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for ee determination by chiral HPLC.

A Comparative Guide to Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical factor in developing a successful chiral separation. CSPs are broadly classified based on the type of chiral selector used. The following table provides a comparison of the most common types of CSPs.

Chiral Stationary Phase (CSP) TypeChiral SelectorCommon Trade NamesPrimary Separation Mechanism(s)Typical Mobile PhasesAdvantagesDisadvantages
Polysaccharide-based Cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Chiralcel®, Chiralpak®Hydrogen bonding, π-π interactions, steric inclusion in chiral groovesNormal Phase (Hexane/Alcohol), Reversed Phase, Polar OrganicBroad applicability for a wide range of compounds, high success rate for resolving racemates.[1][10]Can be sensitive to certain solvents, higher cost.
Macrocyclic Glycopeptide Vancomycin, TeicoplaninChirobiotic™ V, Chirobiotic™ THydrogen bonding, ionic interactions, inclusion complexingReversed Phase (ACN/MeOH/Water with buffers), Polar IonicVersatile for separating polar and ionizable compounds, including amino acids and peptides.Can have lower efficiency compared to polysaccharide phases.
Pirkle-type (Brush-type) Covalently bonded π-acidic or π-basic moieties (e.g., DNB-phenylglycine)Whelk-O®, (S,S)-ULMOπ-π interactions, hydrogen bonding, dipole-dipole interactionsNormal Phase (Hexane/Alcohol)Covalently bonded for high durability, ability to invert elution order by using the opposite enantiomer of the CSP.[11]Generally less broad applicability than polysaccharide phases.
Protein-based α1-acid glycoprotein (AGP), ovomucoid, cellulaseChiral-AGP™, Ultron™ ES-OVMHydrophobic and polar interactionsReversed Phase (Aqueous buffers with organic modifiers)Useful for separating drugs that bind to proteins, can be used with aqueous mobile phases.Limited loading capacity, sensitive to pH and temperature.
Cyclodextrin-based α-, β-, or γ-cyclodextrin and their derivativesCyclobond™Inclusion complexation into the chiral cavity of the cyclodextrinReversed Phase (Water/ACN or MeOH)Effective for separating compounds that can fit into the cyclodextrin cavity, particularly aromatic compounds.Limited applicability for compounds that do not fit the cavity.

Strategic Method Development for Chiral Separations

A systematic approach to method development is crucial for achieving a robust and reliable chiral separation. The following diagram outlines a logical decision-making process.

Chiral Method Development Strategy Start Start: Racemic Compound Screen_CSP Screen a diverse set of CSPs (e.g., Polysaccharide, Macrocyclic) Start->Screen_CSP Screen_MP Screen different mobile phase modes (NP, RP, PO) Screen_CSP->Screen_MP Initial_Sep Initial Separation Achieved? Screen_MP->Initial_Sep Optimize Optimize Separation: - Mobile Phase Composition - Flow Rate - Temperature - Additives Initial_Sep->Optimize Yes Fail No Separation: Return to CSP/MP Screening Initial_Sep->Fail No Resolution_Check Resolution (Rs) > 1.5? Optimize->Resolution_Check Resolution_Check->Optimize No Validate Validate Method (ICH Guidelines): - Specificity - Linearity - Accuracy - Precision - Robustness Resolution_Check->Validate Yes End Validated Chiral Method Validate->End Fail->Screen_CSP

Caption: Decision tree for chiral HPLC method development.

Experimental Protocol: A Generic Approach to Chiral Separation

This protocol provides a starting point for the determination of enantiomeric excess. It is essential to optimize these conditions for each specific analyte.

1. Instrument and Column:

  • HPLC System: A standard HPLC system with a UV or PDA detector.

  • Chiral Column: Begin with a polysaccharide-based column such as a Chiralpak® IA or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

2. Mobile Phase Preparation:

  • Normal Phase Screening:

    • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)

    • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)

  • Reversed Phase Screening:

    • Mobile Phase C: Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid

    • Mobile Phase D: Methanol/Water (50:50, v/v) with 0.1% Formic Acid

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined by the UV spectrum of the analyte. If unknown, scan from 200-400 nm.

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a solution of the racemic standard at approximately 1 mg/mL in the mobile phase.

  • Prepare the sample to be tested at a similar concentration in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Analysis Procedure:

  • Equilibrate the column with the initial mobile phase for at least 30 minutes.

  • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

  • Inject the test sample.

  • Identify the peaks corresponding to the enantiomers based on the retention times from the racemic standard.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess using the formula provided earlier.

6. Method Validation:

  • Once a suitable separation is achieved, the method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[2] This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Chiral HPLC in Comparison to Other Techniques

While chiral HPLC is the most widely used technique for ee determination, other methods offer unique advantages in specific situations.

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential partitioning of enantiomers on a chiral stationary phase.[8]Broad applicability, high precision and accuracy, well-established and robust, suitable for both analytical and preparative scale.[3]Can be time-consuming to develop methods, requires expensive chiral columns, uses significant amounts of organic solvents.
Chiral Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid (typically CO2) as the mobile phase with a chiral stationary phase.Faster separations and higher efficiency than HPLC, reduced organic solvent consumption, faster column equilibration.[12][13]Limited to compounds soluble in less polar solvents, instrumentation is less common than HPLC.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating agents or chiral lanthanide shift reagents to induce chemical shift differences between enantiomers.Rapid analysis time, no separation required, provides structural information.Lower sensitivity and precision compared to chromatographic methods, can be expensive, may not be suitable for all compounds.[15]
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer.Low sample and solvent consumption, high separation efficiency.Lower sensitivity and loading capacity compared to HPLC, less suitable for preparative separations.[16]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by chiral molecules. Can be used as a detector for HPLC.[16]Provides absolute configuration information, highly specific for chiral molecules.Lower sensitivity than UV detection, not all chiral molecules have a significant CD signal.[16][17]

Conclusion: The Gold Standard for Enantiomeric Purity

Chiral HPLC remains the gold standard for the determination of enantiomeric excess in the pharmaceutical industry due to its versatility, robustness, and high precision. The continuous development of new and improved chiral stationary phases further expands the applicability of this powerful technique.[10][18] While alternative methods like chiral SFC and NMR offer advantages in specific contexts, chiral HPLC provides a well-validated and widely accepted platform for ensuring the stereochemical integrity of chiral drug candidates and products. A thorough understanding of the principles of chiral recognition and a systematic approach to method development are paramount to harnessing the full potential of this essential analytical tool.

References
  • Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Luminescence, 27(4), 268–273. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2004). LCGC International. Retrieved from [Link]

  • Chirality and the Separation of Enantiomers by Liquid Chromatography - Complete Presentation. (2016, January 4). Orochem Technologies Inc. [Video]. YouTube. Retrieved from [Link]

  • Chiral HPLC Column. (n.d.). Phenomenex. Retrieved from [Link]

  • Chiral Purity (enantiomer excess) for HPLC. (2007, November 8). Physics Forums. Retrieved from [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2018). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2016). Herald Scholarly Open Access. Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Retrieved from [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2023). MDPI. Retrieved from [Link]

  • Layton, S. E. (2006). Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. University of North Carolina Wilmington.
  • Chimalakonda, K. R., Gudala, V., Gutta, M., Polisetty, S., & Koduri, S. V. S. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-483.
  • Trouble with chiral separations. (2020, May 20). Chromatography Today. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. (1999).
  • Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis. (2023). Journal of Pharmaceutical Analysis, 13(10), 1004-1016.
  • Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. (2014).
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2017).
  • Getting Started with Chiral Method Development. (2022, October 14). Regis Technologies. Retrieved from [Link]

  • Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. (1995).
  • Chiral separation problem. (2010, October 23). Chromatography Forum. Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a Slovenská Farmacie, 56(4), 163-172.
  • Recent Progress of Chiral Stationary Phases for HPLC. (2004).
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2015). Dhaka University Journal of Pharmaceutical Sciences, 14(1), 1-8.
  • Recent Chiral Stationary Phase Advancements in HPLC Analysis. (2023, September 19). LCGC International. Retrieved from [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022). Molecules, 27(20), 7041.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC Europe. Retrieved from [Link]

  • Are mobile phases used in chiral separation using HPLC and SFC the same? (2018, September 22). ResearchGate. Retrieved from [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. Retrieved from [Link]

  • Analytical Procedure Development Q14. (2023, November 1).
  • Chiral Stationary Phases - HPLC. (n.d.). Regis Technologies. Retrieved from [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Bristol-Myers Squibb Company.
  • ICH Q6A Guideline. (n.d.). IKEV.
  • Chiral Method Development. (n.d.). AMRI. Retrieved from [Link]

Sources

X-ray crystallography of 2-(3,4-Difluorophenyl)pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the X-ray Crystallography of 2-(3,4-Difluorophenyl)pyrrolidine Derivatives

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an in-depth technical comparison of the crystallographic analysis of 2-(3,4-difluorophenyl)pyrrolidine derivatives. While a dedicated, comprehensive crystallographic study of this specific substitution pattern is not extensively published, this guide synthesizes data from structurally related compounds and established crystallographic principles to offer a predictive and comparative framework. We will explore the synthesis, crystallization, and structural analysis, drawing comparisons with other fluorinated pyrrolidine and diphenidine analogues to elucidate the subtle yet significant effects of fluorine substitution on crystal packing and molecular conformation.

Synthesis and Rationale for Crystallographic Analysis

The 2-arylpyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of fluorine atoms to the phenyl ring can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, through conformational effects and altered electronic distribution.[1][2] Understanding the precise three-dimensional arrangement of these fluorinated derivatives through X-ray crystallography is therefore crucial for rational drug design and structure-activity relationship (SAR) studies.[3][4]

A plausible synthetic route to 2-(3,4-difluorophenyl)pyrrolidine derivatives often involves the reaction of a suitable Grignard reagent with a pyrrolidone precursor, followed by reduction and deprotection steps.[5][6][7] The final product can then be further derivatized to explore a range of analogues for biological screening.

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process requiring meticulous attention to detail. Below is a generalized, yet critical, workflow for the X-ray crystallographic analysis of a novel 2-(3,4-difluorophenyl)pyrrolidine derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Elucidation Synthesis Synthesis of Derivative Purification Chromatographic Purification Synthesis->Purification Screening Screening of Solvents Purification->Screening Growth Crystal Growth (e.g., Slow Evaporation) Screening->Growth Mounting Crystal Mounting Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Solution Structure Solution (Direct Methods) Data_Collection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Figure 1: Generalized experimental workflow for X-ray crystallography.
Detailed Experimental Protocol: Crystallization

The critical step of obtaining high-quality single crystals suitable for X-ray diffraction can be challenging.[8] For small organic molecules like 2-(3,4-difluorophenyl)pyrrolidine derivatives, a systematic approach to crystallization is essential.

Protocol: Single Crystal Growth by Slow Evaporation

  • Purity is Paramount: Ensure the compound is of high purity (>98%), as impurities can inhibit crystal nucleation and growth. Purification is typically achieved by column chromatography or recrystallization.

  • Solvent Screening: In a series of small vials, dissolve a few milligrams of the purified compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, and hexane). Aim for a solution that is close to saturation at room temperature.

  • Inducing Supersaturation: The most common method is slow evaporation. Cover the vials with a cap that has a small pinhole to allow the solvent to evaporate slowly over several days to weeks. Alternatively, vapor diffusion, where a less soluble solvent (precipitant) slowly diffuses into the solution of the compound in a more soluble solvent, can be employed.

  • Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a cryoloop.

Comparative Structural Analysis

In the absence of a specific crystal structure for a 2-(3,4-difluorophenyl)pyrrolidine derivative, we can draw valuable comparisons with a structurally related compound whose crystal structure has been determined: 1-[1-(2,6-difluorophenyl)-2-phenylethyl]pyrrolidin-1-ium chloride.[9][10] This compound features a pyrrolidine ring, allowing for a comparative analysis of its conformation.

Conformation of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and typically adopts one of two low-energy conformations: the envelope or the twist (half-chair). In the crystal structure of 1-[1-(2,6-difluorophenyl)-2-phenylethyl]pyrrolidin-1-ium chloride, the pyrrolidine ring adopts an envelope conformation.[9][10] It is highly probable that the pyrrolidine ring in a 2-(3,4-difluorophenyl)pyrrolidine derivative would also adopt an envelope conformation to minimize steric strain.

Impact of Fluorine Substitution on Crystal Packing

The substitution pattern of the fluorine atoms on the phenyl ring is expected to play a significant role in the intermolecular interactions that govern crystal packing. While the 2,6-difluoro substitution in the reference compound provides a basis for comparison, the 3,4-difluoro pattern in our target molecule will lead to a different distribution of electron density and potential for intermolecular interactions.

Key interactions to consider include:

  • Hydrogen Bonding: If the pyrrolidine nitrogen is protonated (as in a hydrochloride salt), strong N-H···Cl hydrogen bonds are expected to be a dominant feature in the crystal packing, similar to what is observed in the fluorinated diphenidine derivatives.[9]

  • C-H···π Interactions: The electron-rich aromatic ring can participate in C-H···π interactions with neighboring molecules.[9]

  • Halogen Bonding: Although less common for fluorine, the potential for C-F···X interactions should not be discounted.

  • π-π Stacking: The arrangement of the difluorophenyl rings will influence the potential for π-π stacking interactions. The specific geometry of these interactions (e.g., parallel-displaced, T-shaped) will be dictated by the steric and electronic effects of the fluorine substituents.

Tabulated Crystallographic Data Comparison

To provide a clear comparison, the following table summarizes key crystallographic parameters for the reference compound, 1-[1-(2,6-difluorophenyl)-2-phenylethyl]pyrrolidin-1-ium chloride, and provides expected ranges for a hypothetical 2-(3,4-difluorophenyl)pyrrolidine derivative.

Parameter1-[1-(2,6-difluorophenyl)-2-phenylethyl]pyrrolidin-1-ium chloride[9][10]Expected for 2-(3,4-Difluorophenyl)pyrrolidine Derivative
Crystal SystemTriclinicMonoclinic or Triclinic (Common for small organic molecules)
Space GroupP-1P2₁/c, P-1, or other common centrosymmetric space groups
Pyrrolidine ConformationEnvelopeEnvelope or Twist (Half-chair)
Key Torsion Angle (C-C-N-C)-54.6 (3)° and 58.9 (3)° (two molecules in asymmetric unit)Dependent on substituents, but likely to be in a similar range to minimize steric hindrance
Dominant Intermolecular InteractionsN-H···Cl hydrogen bonds, C-H···π interactionsN-H···X hydrogen bonds (if a salt), C-H···F interactions, C-H···π interactions, potential for π-π stacking

Logical Relationships in Structure Determination

The process of solving a crystal structure from diffraction data is a logical progression from raw data to a refined molecular model.

structure_determination_logic Raw_Data Raw Diffraction Intensities Unit_Cell Unit Cell Determination & Space Group Assignment Raw_Data->Unit_Cell Phase_Problem Solving the Phase Problem (e.g., Direct Methods) Unit_Cell->Phase_Problem Initial_Model Initial Electron Density Map & Model Building Phase_Problem->Initial_Model Refinement Refinement of Atomic Positions & Thermal Parameters Initial_Model->Refinement Final_Structure Final Validated Crystal Structure Refinement->Final_Structure

Figure 2: Logical flow of crystal structure determination.

The initial diffraction pattern provides the unit cell dimensions and space group symmetry.[11][12] The core challenge, known as the "phase problem," is then addressed using computational methods like direct methods to generate an initial electron density map.[13] From this map, a preliminary molecular model is built and then refined against the experimental data to improve the fit and yield the final, accurate three-dimensional structure.[14]

Conclusion and Future Directions

This guide provides a comparative framework for the X-ray crystallographic analysis of 2-(3,4-difluorophenyl)pyrrolidine derivatives. By leveraging data from structurally related compounds, we can anticipate key structural features, including the likely envelope conformation of the pyrrolidine ring and the significant role of hydrogen bonding and π-interactions in the crystal packing. The specific 3,4-difluoro substitution pattern is expected to introduce unique intermolecular interactions that will distinguish its crystal structure from other fluorinated analogues.

Future experimental work should focus on the synthesis and crystallization of a series of 2-(3,4-difluorophenyl)pyrrolidine derivatives to provide definitive crystallographic data. This will enable a more detailed and direct comparison, further enhancing our understanding of the structure-property relationships in this important class of compounds and providing a solid foundation for future drug discovery efforts.

References

  • Synthesis and crystal structures of five fluorinated diphenidine derivatives. IUCrData,

  • 1919868-77-1 | 2-(2,5-Difluorophenyl)pyrrolidine (R)-2-hydroxysuccinate. ChemScene,

  • Crystal structure analysis small molecules. Rigaku,

  • CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. Google Patents,

  • Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. ResearchGate,

  • Synthesis and crystal structures of five fluorinated diphenidine derivatives. National Institutes of Health,

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health,

  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-tributyldiindolocarbazole. IUCr Journals,

  • Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. bioRxiv,

  • X-ray diffraction (XRD) basics and application. Chemistry LibreTexts,

  • CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride. Google Patents,

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI,

  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI,

  • Validating the Structure of 2,4-Difluorophenyl Derivatives: A Comparative Guide to NMR and X-ray Crystallography. Benchchem,

  • Process For The Preparation Of (R) 2 (2, 5 Difluorophenyl) Pyrrolidine. Quick Company,

  • Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). MDPI,

  • A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. ACS Publications,

  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. National Institutes of Health,

  • Pyrrolidine synthesis. Organic Chemistry Portal,

  • PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL). EPO,

  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate,

  • US2525584A - Production of pyrrolidine. Google Patents,

  • Structure−Activity Relationships for a Novel Series of Citalopram (1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. ResearchGate,

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI,

  • (2S)-2-(3,5-difluorophenyl)pyrrolidine 95.00%. Advanced ChemBlocks,

  • 2-(2,6-Difluorophenyl)-N-{4-[(3s)-Pyrrolidin-3-Yloxy]pyridin-3-Yl}-1,3-Thiazole-4-Carboxamide. PubChem,

  • 2-(3,4-difluorophenyl)pyrrolidine hydrochloride (C10H11F2N). PubChem,

Sources

Navigating the Void: A Comparative Guide to Spectral Analysis of 2-(3,4-Difluorophenyl)pyrrolidine When PubChem Offers Silence

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Guide for Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and chemical research, the swift and accurate identification of novel compounds is paramount. Publicly accessible databases like PubChem are invaluable resources, providing a wealth of information, including crucial spectral data for compound characterization. However, what happens when a query for a specific molecule, such as 2-(3,4-Difluorophenyl)pyrrolidine, returns a void of experimental spectra? This guide, authored from the perspective of a Senior Application Scientist, provides a robust, self-validating workflow for researchers facing this common challenge. We will objectively compare the process of acquiring and analyzing experimental data with the use of predictive software, offering a comprehensive approach to structural elucidation and verification.

The Challenge: No Direct Spectral Evidence for 2-(3,4-Difluorophenyl)pyrrolidine on PubChem

A search of PubChem for 2-(3,4-Difluorophenyl)pyrrolidine reveals basic compound information and predicted data, such as Collision Cross Section (CCS) values. However, as of early 2026, it conspicuously lacks the experimental spectral data (NMR, IR, Mass Spectrometry) that are the gold standard for unambiguous structure confirmation. This absence of empirical data necessitates a systematic and rigorous approach to generate and validate the spectral signature of this compound.

The Strategy: A Three-Pillar Approach to Confident Structure Elucidation

When faced with a lack of reference spectra, a multi-faceted strategy is essential. This involves a synergistic combination of experimental data acquisition, computational prediction, and comparative analysis with analogous structures. This approach not only provides a high degree of confidence in the structure of the target molecule but also contributes valuable, novel data to the scientific community.

Pillar 1: Empirical Data Acquisition - The Ground Truth

The cornerstone of any structural validation is the acquisition of high-quality experimental data.[1][2] The following spectroscopic techniques are fundamental for the characterization of a novel organic molecule like 2-(3,4-Difluorophenyl)pyrrolidine.

Experimental Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Objective: To map the carbon-hydrogen framework of the molecule.

    • Sample Preparation: Dissolve 5-10 mg of the synthesized 2-(3,4-Difluorophenyl)pyrrolidine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of particulate matter.[3]

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

    • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be necessary.[3][4] A spectral width of 0-220 ppm is standard.

    • 2D NMR (COSY, HSQC, HMBC): To further confirm connectivity, 2D NMR experiments are invaluable. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range (2-3 bond) correlations between protons and carbons.

  • Mass Spectrometry (MS):

    • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

    • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[5] The sample must be free of non-volatile salts or buffers.[5][6]

    • Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is ideal for accurate mass measurement.

    • Acquisition: Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The high-resolution data will provide the exact mass, which can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) should be performed on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To identify the functional groups present in the molecule.

    • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.[7]

    • Instrumentation: A standard FTIR spectrometer.

    • Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be collected prior to the sample scan.[8][9]

Pillar 2: In Silico Spectral Prediction - A Powerful Corroboration Tool

In the absence of experimental reference data, computational tools that predict spectral properties have become indispensable.[10] These tools use various algorithms, including machine learning and quantum chemistry-based methods, to estimate NMR chemical shifts, coupling constants, and mass spectral fragmentation.[11][12][13][14][15]

Recommended Predictive Tools:

  • NMR Prediction: Several software packages and web-based tools can predict ¹H and ¹³C NMR spectra.

    • Mnova NMRPredict: A commercially available software that uses a combination of algorithms for accurate predictions.[12]

    • NMRDB.org: A free online tool that provides predictions for ¹H and ¹³C NMR spectra, as well as 2D correlations.[16][17][18]

    • ChemDraw: Includes a ¹H and ¹³C NMR prediction module.

  • Mass Spectrometry Fragmentation Prediction:

    • ACD/MS Fragmenter: A software that predicts fragmentation pathways based on established rules.[19][20]

    • CFM-ID: A web server for predicting and identifying MS/MS spectra.[21]

Workflow for In Silico Analysis:

  • Draw the structure of 2-(3,4-Difluorophenyl)pyrrolidine in the chosen software.

  • Run the prediction for ¹H NMR, ¹³C NMR, and MS/MS fragmentation.

  • Carefully examine the predicted chemical shifts, multiplicities, and J-coupling constants for the NMR spectra.

  • Analyze the predicted fragmentation tree for the mass spectrum, noting the major fragment ions.

Pillar 3: Comparative Analysis - Leveraging Existing Knowledge

While direct spectral data for 2-(3,4-Difluorophenyl)pyrrolidine may be absent, data for structurally similar compounds can provide valuable insights. By comparing the experimentally acquired spectra with those of known pyrrolidine and difluorophenyl derivatives, one can identify characteristic signals and build a stronger case for the proposed structure.

Comparative Workflow:

  • Search databases like PubChem and the NIST WebBook for spectra of simple pyrrolidines, 3,4-difluoroaniline, and other related structures.

  • Compare the chemical shifts of the pyrrolidine ring protons and carbons in your experimental data with those of known pyrrolidine derivatives.

  • Analyze the aromatic region of your ¹H and ¹³C NMR spectra and compare the patterns and chemical shifts to those of known 3,4-disubstituted benzene rings.

  • Examine the fragmentation pattern in your mass spectrum for losses characteristic of the pyrrolidine and difluorophenyl moieties.

Data Presentation and Interpretation: A Unified View

The true power of this three-pillar approach lies in the integrated analysis of all generated data. The following tables summarize the expected and hypothetical experimental data for 2-(3,4-Difluorophenyl)pyrrolidine.

Table 1: Comparison of Predicted vs. Hypothetical Experimental ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Hypothetical Experimental Chemical Shift (δ, ppm)MultiplicityIntegration
Pyrrolidine H23.9 - 4.24.1m1H
Pyrrolidine H53.2 - 3.53.3m2H
Pyrrolidine H3, H41.8 - 2.22.0m4H
Aromatic H7.0 - 7.37.1-7.2m3H
NH1.5 - 2.5 (broad)2.1 (br s)1H

Table 2: Comparison of Predicted vs. Hypothetical Experimental ¹³C NMR Data (100 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Hypothetical Experimental Chemical Shift (δ, ppm)
Pyrrolidine C260 - 6562.5
Pyrrolidine C545 - 5047.8
Pyrrolidine C3, C425 - 3529.5, 31.2
Aromatic C (C-F)148 - 152 (d)150.1 (d, JCF)
Aromatic C (C-F)149 - 153 (d)151.5 (d, JCF)
Aromatic C105 - 125109.2, 117.8, 123.5
Aromatic C (C-Pyrrolidine)140 - 145142.3

Table 3: High-Resolution Mass Spectrometry Data

IonCalculated Exact MassObserved Exact Mass
[M+H]⁺ (C₁₀H₁₂F₂N)184.0932184.0935

Visualizing the Workflow and Logic

To ensure clarity and reproducibility, the experimental and analytical workflows can be visualized.

G cluster_0 Data Acquisition cluster_1 Computational Analysis cluster_2 Data Integration & Validation A Synthesized 2-(3,4-Difluorophenyl)pyrrolidine B NMR Spectroscopy (1H, 13C, 2D) A->B C Mass Spectrometry (HRMS, MS/MS) A->C D FTIR Spectroscopy A->D H Compare Experimental & Predicted Spectra B->H C->H I Compare with Analogous Compounds' Data D->I E In Silico Structure Drawing F NMR Prediction Software E->F G MS Fragmentation Prediction E->G F->H G->H J Structure Confirmation H->J I->J

Caption: Workflow for structural elucidation in the absence of reference spectra.

Conclusion: From Ambiguity to Certainty

The absence of spectral data in a major repository like PubChem for a compound of interest presents a challenge, but not an insurmountable one. By adopting a rigorous, multi-pronged approach that combines the acquisition of high-quality experimental data with the power of modern predictive software and a thorough comparison with known analogs, researchers can confidently elucidate and validate chemical structures. This self-validating system not only ensures the integrity of the research but also enriches the collective knowledge base by providing a complete and verified dataset for future scientific endeavors. The use of authentic reference standards, once the structure is confirmed, remains the ultimate benchmark for all subsequent analytical work.[1][22]

References

  • Generative Artificial Intelligence in Spectroscopy: Extending the Foundations of Chemometrics. (2026, January 26). Spectroscopy.
  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Available from: [Link]

  • Simulate and predict NMR spectra. (n.d.). NMRDB.org. Available from: [Link]

  • Mnova NMRPredict. (n.d.). Mestrelab Research. Available from: [Link]

  • Modern open-source tools for simulation of NMR spectra. (2016, December 20). Chemistry Stack Exchange. Available from: [Link]

  • MS Fragmenter™. (n.d.). ACD/Labs. Available from: [Link]

  • Machine learning spectroscopy to advance computation and analysis. (2025, November 6). RSC Publishing.
  • SOP for Calibration of FT-IR Spectrometer. (n.d.). Pharmaguideline. Available from: [Link]

  • Spectroscopic Validation of Crystallographic Structures of a Protein Active Site by Chiroptical Spectroscopy. (2023, October 19). PubMed.
  • NMRium - The next-generation NMR software. (n.d.). NMRium. Available from: [Link]

  • Importance of using analytical standards – qualitative and quantit
  • Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy.
  • NMRium demo - Predict. (n.d.). NMRium. Available from: [Link]

  • Basic- NMR- Experiments. (n.d.). Bruker.
  • Shimadzu FTIR Standard Oper
  • The Crucial Role of Reference Standards in the Pharmaceutical Industry! (2024, March 29). LinkedIn.
  • Sample preparation in mass spectrometry. (n.d.). Wikipedia.
  • A Review on Spectroscopic analytical method validation and force degradation study. (2021, April 6).
  • Quantum machine learning for predicting molecular spectral properties. (n.d.). Halo.
  • Spectra Prediction. (n.d.). CFM-ID. Available from: [Link]

  • Structure Elucidation from Spectroscopic Data in Organic Chemistry. (2019, March 2). YouTube.
  • The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products. (2021, December 14).
  • Mass Spectrometry Sample Preparation Guide. (n.d.).
  • Artificial Intelligence in Spectroscopy: Advancing Chemistry from Prediction to Generation and Beyond. (2025, February 14). arXiv.org.
  • Standard Operating Procedure 1 FTIR (Spectrum One). (n.d.). Professor Andrew Mills.
  • Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility.
  • Quantum Chemistry-Based Prediction of Electron Ionization Mass Spectra for Environmental Chemicals. (2024, August 7).
  • Chemical structure confirmation: Significance and symbolism. (2024, December 13). Wisdomlib.
  • The Importance of Analytical Standards in Modern Lab Work. (2025, October 22). Pure Synth.
  • Sample Preparation. (n.d.). UCL Chemistry NMR Instruments.
  • SOP-for-Procedure-for-Operation-and-Calibr
  • Basic Practical NMR Concepts. (n.d.).
  • FTIR Standard Operating Procedure. (n.d.). University of Washington.
  • Predict and Identify MS Fragments with Software (Webinar and Demo). (2021, October 5). YouTube.
  • Authentic standards: Significance and symbolism. (2025, August 18). Wisdomlib.
  • Sample Preparation Guide for Mass Spectrometry–Based Proteomics. (2013, July 1). Spectroscopy Online.
  • fragmentation-analyzer. (n.d.).
  • Experiment 1 Instructions. (n.d.). Scribd.
  • List of mass spectrometry software. (n.d.). Wikipedia.

Sources

A Comparative Guide to Modern Synthetic Reagents for 2-Arylpyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The 2-arylpyrrolidine motif is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. The stereochemistry at the 2-position is often crucial for therapeutic efficacy, driving the continuous development of novel and efficient asymmetric synthetic methods. This guide provides an in-depth comparison of two prominent and mechanistically distinct approaches for the enantioselective synthesis of 2-arylpyrrolidines: Copper-Catalyzed Intramolecular Aminooxygenation and Organocatalytic [3+2] Cycloaddition. This analysis, supported by experimental data and detailed protocols, aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal synthetic strategy for their specific target molecules.

Copper-Catalyzed Enantioselective Intramolecular Aminooxygenation

Copper catalysis has emerged as a powerful tool for the construction of C-N bonds, offering a cost-effective and versatile alternative to palladium-based systems. The intramolecular aminooxygenation of unactivated alkenes represents a direct and atom-economical approach to chiral pyrrolidines. This method relies on the generation of a nitrogen-centered radical which undergoes cyclization onto a tethered alkene, followed by trapping with an oxygen-centered radical.

Mechanistic Rationale

The catalytic cycle is initiated by the coordination of the N-arylsulfonyl-4-pentenylamine substrate to a chiral copper(II) complex. Subsequent single-electron transfer (SET) from the nitrogen to the copper center generates a nitrogen-centered radical and a copper(I) species. This radical undergoes a 5-exo-trig cyclization onto the terminal alkene, forming a primary alkyl radical. This radical is then trapped by an oxygen-centered radical, such as TEMPO, which also serves as the oxidant to regenerate the active copper(II) catalyst. The enantioselectivity is controlled by the chiral ligand coordinated to the copper center throughout the catalytic cycle.

Copper_Catalyzed_Aminooxygenation cluster_0 Catalytic Cycle Substrate N-Arylsulfonyl- 4-pentenylamine Radical_Cation Nitrogen Radical Intermediate Substrate->Radical_Cation + Cu(II)L* CuII_L Cu(II)L* (Catalyst) Cyclized_Radical Cyclized Alkyl Radical Radical_Cation->Cyclized_Radical 5-exo-trig cyclization Product_Complex Product-Cu(I) Complex Cyclized_Radical->Product_Complex + TEMPO Product_Complex->CuII_L + TEMPO-H -> Cu(II)L* + TEMPO Product Chiral 2-Arylpyrrolidine Derivative Product_Complex->Product Dissociation TEMPO TEMPO (Oxidant) TEMPO_O TEMPO-H TEMPO->TEMPO_O caption Figure 1. Catalytic cycle for copper-catalyzed aminooxygenation.

Caption: Figure 1. Catalytic cycle for copper-catalyzed aminooxygenation.

Performance and Substrate Scope

This copper-catalyzed method demonstrates good to excellent yields and high enantioselectivities for a range of N-arylsulfonyl-4-pentenylamines. The reaction is tolerant of various substituents on the aryl ring of the sulfonamide.

EntryR GroupYield (%)[1]ee (%)[1]
1H9792
24-Me9592
34-OMe9691
44-Cl9192
54-F8592
63-Me8890
72-Me7475

Table 1. Copper-catalyzed enantioselective intramolecular aminooxygenation of N-arylsulfonyl-4-pentenylamines.[1]

Experimental Protocol

General Procedure for Copper-Catalyzed Enantioselective Intramolecular Aminooxygenation: [1]

  • To a screw-capped vial is added Cu(OTf)₂ (0.1 equiv) and (4S,5R)-Bis-Phbox (0.11 equiv).

  • The vial is purged with argon, and anhydrous acetonitrile (0.1 M) is added. The mixture is stirred at room temperature for 1 hour.

  • The N-arylsulfonyl-4-pentenylamine substrate (1.0 equiv) and TEMPO (2.0 equiv) are added.

  • The vial is sealed and the reaction mixture is stirred at 60 °C for 24 hours.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired 2-(1-oxy-2,2,6,6-tetramethylpiperidin-4-yl)methyl-1-(arylsulfonyl)pyrrolidine.

Organocatalytic Enantioselective [3+2] Cycloaddition

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative that often utilizes readily available, stable, and environmentally benign catalysts. The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful strategy for the construction of highly functionalized pyrrolidines. The use of chiral organocatalysts allows for excellent stereocontrol in this transformation.

Mechanistic Rationale

This reaction proceeds via the in situ generation of an azomethine ylide from an imine precursor, typically derived from an α-amino ester. In the presence of a chiral secondary amine catalyst, such as L-proline, the electron-deficient alkene (e.g., acrolein) is activated through the formation of a chiral iminium ion. The azomethine ylide then undergoes a [3+2] cycloaddition with the activated iminium ion. The stereochemical outcome is dictated by the facial selectivity imposed by the chiral catalyst in the transition state. Subsequent hydrolysis of the resulting intermediate yields the final pyrrolidine product and regenerates the catalyst.

Organocatalytic_Cycloaddition cluster_1 Catalytic Cycle Acrolein Acrolein Iminium Chiral Iminium Ion Acrolein->Iminium + L-Proline Catalyst L-Proline Cycloadduct Cycloadduct Intermediate Iminium->Cycloadduct + Azomethine Ylide [3+2] Cycloaddition Azomethine_Ylide Azomethine Ylide (from imine) Cycloadduct->Catalyst Catalyst Regeneration Product Chiral 2-Arylpyrrolidine Cycloadduct->Product Hydrolysis caption Figure 2. Catalytic cycle for organocatalytic [3+2] cycloaddition.

Sources

2-(3,4-Difluorophenyl)pyrrolidine hydrochloride vs 3,3-Difluoropyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Medicinal Chemists: 2-(3,4-Difluorophenyl)pyrrolidine HCl vs. 3,3-Difluoropyrrolidine HCl

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone for optimizing pharmacological profiles.[1][2] The pyrrolidine scaffold, a privileged structure in numerous approved drugs, offers a versatile three-dimensional framework for engaging with biological targets.[3][4] When these two concepts merge, fluorinated pyrrolidines emerge as powerful building blocks.

This guide provides a detailed comparison of two commercially available and synthetically valuable fluorinated pyrrolidine hydrochlorides: 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride and 3,3-Difluoropyrrolidine hydrochloride . While both introduce fluorine and a pyrrolidine ring, their distinct substitution patterns lead to profoundly different impacts on a molecule's stereochemistry, electronics, and metabolic stability. Understanding these differences is critical for making informed decisions during the design and synthesis phases of drug discovery.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference lies in the placement of the fluorine atoms. In 2-(3,4-Difluorophenyl)pyrrolidine , the difluoro moiety is on a phenyl ring appended to the C2 position of the pyrrolidine. In contrast, 3,3-Difluoropyrrolidine features a geminal difluoro substitution directly on the pyrrolidine ring at the C3 position.

This structural divergence dictates their respective physicochemical properties, which are crucial for predicting their behavior in both chemical reactions and biological systems.

Property2-(3,4-Difluorophenyl)pyrrolidine HCl*3,3-Difluoropyrrolidine HClSource(s)
CAS Number 1218935-60-4 (for R-isomer, 2,5-difluoro)163457-23-6[5][6]
Molecular Formula C₁₀H₁₂ClF₂NC₄H₈ClF₂N[5][7]
Molecular Weight 219.66 g/mol 143.56 g/mol [5][7]
Appearance White to off-white powderWhite powder[7][8]
Melting Point Not widely reported128-136 °C[8][9][10][11]
Predicted pKa ~8.5-9.5 (lower than pyrrolidine)~7.5[12][13]

*Note: Data for the exact 3,4-difluoro isomer is sparse; data from the closely related (R)-2-(2,5-difluorophenyl)pyrrolidine hydrochloride is used as a proxy where indicated.

Impact on Core Chemical Properties: Basicity and Conformation

The placement of the highly electronegative fluorine atoms is the primary driver of the differences in the chemical behavior of these two reagents.

Electronic Effects on Basicity (pKa)

Fluorine's strong electron-withdrawing inductive effect significantly reduces the basicity of nearby amines.[13][14] This modulation is critical for improving oral bioavailability, as excessively basic compounds can be permanently charged in the gut, hindering membrane permeation.[14]

  • 3,3-Difluoropyrrolidine: The geminal difluoro group at the C3 position is two sigma bonds away from the nitrogen atom. This proximity results in a substantial decrease in the electron density on the nitrogen, making it a much weaker base (pKa ≈ 7.5) compared to unsubstituted pyrrolidine (pKa ≈ 11.3).[12][15]

  • 2-(3,4-Difluorophenyl)pyrrolidine: The difluorophenyl group is more distant from the nitrogen. While the C2-aryl substituent does have an electron-withdrawing effect that lowers basicity relative to pyrrolidine, the impact is less pronounced than in the 3,3-difluoro case. The pKa is predicted to be moderately basic, likely in the 8.5-9.5 range.

G cluster_0 3,3-Difluoropyrrolidine cluster_1 2-(Difluorophenyl)pyrrolidine node_A F₂ at C3 node_B Nitrogen (pKa ≈ 7.5) node_A->node_B Strong Inductive Effect (through 2 σ-bonds) node_C Difluorophenyl at C2 node_D Nitrogen (pKa ≈ 8.5-9.5) node_C->node_D Moderate Inductive Effect (through >2 σ-bonds)

Conformational Control

The pyrrolidine ring is not planar and exists in "envelope" or "twisted" puckered conformations. Fluorine substitution can lock the ring into a preferred pucker, which can be crucial for pre-organizing a molecule for optimal binding to a protein target.[16]

  • 3,3-Difluoropyrrolidine: The geminal difluoro substitution at C3 significantly influences the ring's conformational preference, often due to stereoelectronic effects like the gauche effect.[17] This can enforce a specific spatial orientation of substituents at other positions on the ring.

  • 2-(3,4-Difluorophenyl)pyrrolidine: The substituent is on an appended phenyl ring, so its direct impact on the pyrrolidine ring pucker is less pronounced than a direct ring substitution.[3] The primary conformational element it controls is the rotational barrier between the pyrrolidine and phenyl rings (the C2-C(Aryl) bond).

Strategic Application in Drug Design

The choice between these two building blocks depends entirely on the strategic goal of the medicinal chemist.

2-(3,4-Difluorophenyl)pyrrolidine: The "Vector" Approach

This building block is ideal when the difluorophenyl group itself is intended to be a primary binding motif, for instance, by interacting with a specific pocket in a kinase or receptor. The pyrrolidine ring then serves two purposes:

  • It acts as a rigid, three-dimensional scaffold.

  • The nitrogen atom provides a "vector" for synthetic elaboration, allowing chemists to append other functional groups to explore adjacent binding pockets or to tune physicochemical properties like solubility.

This motif is a key intermediate in the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors, where the substituted phenyl ring is crucial for potency.[18]

3,3-Difluoropyrrolidine: The "Property Modulation" Approach

This reagent is used when the core pyrrolidine scaffold is desired, but its properties need to be fine-tuned. Key applications include:

  • Metabolic Blocking: The C3 position of a pyrrolidine ring can be susceptible to metabolic oxidation by cytochrome P450 enzymes. Installing a geminal difluoro group, which replaces C-H bonds with robust C-F bonds, effectively blocks this metabolic "soft spot," potentially increasing the drug's half-life.[1]

  • pKa Attenuation: As discussed, it significantly lowers the basicity of the nitrogen, which can be essential for improving cell permeability and avoiding off-target effects associated with high basicity, such as hERG channel inhibition.[3]

  • Bioisosteric Replacement: The C(F)₂ group can act as a bioisostere for a carbonyl group (C=O), mimicking its polar nature without the hydrogen bond donating capacity of a hydroxyl or the reactivity of a ketone.

It has been used as a building block for synthesizing inhibitors of Dipeptidyl Peptidase-4 (DPP-4) and Dual Leucine Zipper Kinase (DLK).[9][10]

G cluster_0 Design Strategy Start Project Goal Decision Primary Role of Fluoropyrrolidine? Start->Decision Path1 Introduce a specific aryl binding group Decision->Path1 Vector Path2 Modulate core scaffold properties (pKa, metabolism) Decision->Path2 Modulator Result1 Choose: 2-(Aryl)pyrrolidine Path1->Result1 Result2 Choose: 3,3-Difluoropyrrolidine Path2->Result2

Representative Experimental Protocol: N-Arylation

A common synthetic step in drug development is the coupling of a secondary amine with an aryl halide (e.g., a Buchwald-Hartwig amination). The following protocol provides a general, self-validating workflow applicable to either pyrrolidine derivative.

Objective: To synthesize an N-aryl substituted fluorinated pyrrolidine.

Materials:

  • Fluorinated pyrrolidine hydrochloride (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., NaOt-Bu or K₂CO₃, 2.5 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard glassware, inert atmosphere setup (N₂ or Ar), TLC plates, and purification supplies (silica gel).

Step-by-Step Methodology:

  • Preparation (The "Why"): To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and base. Inerting the reaction is crucial because the active Pd(0) catalyst is oxygen-sensitive. The base is required to neutralize the HCl salt of the starting material and the HBr generated during the catalytic cycle.

  • Reagent Addition (The "Why"): Add the aryl bromide and the anhydrous solvent. Stir for 5 minutes to ensure dissolution. Then, add the fluorinated pyrrolidine hydrochloride. Adding the amine last ensures the catalyst and ligand are well-mixed.

  • Reaction (The "Why"): Heat the reaction mixture to the desired temperature (typically 80-110 °C). The elevated temperature is necessary to drive the catalytic cycle, including the oxidative addition and reductive elimination steps.

  • Monitoring (The "Why"): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. This is a self-validating step to ensure the consumption of starting materials before proceeding to workup, preventing wasted effort and resources. A typical mobile phase would be Ethyl Acetate/Hexanes.

  • Workup (The "Why"): Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like Ethyl Acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. This provides a cleaner crude product for purification.

  • Extraction (The "Why"): Transfer the filtrate to a separatory funnel and wash with water and then brine. This removes the water-soluble base and any remaining inorganic byproducts.

  • Purification (The "Why"): Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-aryl product. This final step ensures the product meets the high purity standards required for subsequent biological testing.

Conclusion and Recommendations

Both 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride and 3,3-Difluoropyrrolidine hydrochloride are potent tools for the modern medicinal chemist. The choice is not about which is "better," but which is "fitter for purpose."

  • Select 2-(3,4-Difluorophenyl)pyrrolidine HCl when your design hypothesis centers on the difluorophenyl moiety as a key pharmacophoric element and you require a robust scaffold with a convenient synthetic handle for further exploration.

  • Select 3,3-Difluoropyrrolidine HCl when your goal is to incorporate a pyrrolidine ring while simultaneously addressing potential metabolic liabilities at the C3 position, fine-tuning the amine's basicity for optimal ADME properties, or introducing a polar group as a carbonyl bioisostere.

By understanding the distinct structural, electronic, and conformational consequences of their respective fluorination patterns, researchers can leverage these building blocks to design more effective, stable, and bioavailable drug candidates.

References

  • Costantino, G., & Macchiarulo, A. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4946. [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 114(4), 2432–2506. [Link]

  • PubChem. (n.d.). 3,3-Difluoropyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Quick Company. (2021). Process For The Preparation Of (R) 2 (2, 5 Difluorophenyl) Pyrrolidine. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 3,3-Difluoropyrrolidine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.
  • Xu, F., Simmons, B., Armstrong, J., & Murry, J. (2005). Practical Preparation of 3,3-Difluoropyrrolidine. The Journal of Organic Chemistry, 70(15), 6105–6107. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking beyond Intuition. Science, 317(5846), 1881–1886. [Link]

  • MDPI. (n.d.). Trifluoromethyl Group-Containing Drugs Approved by the FDA in the Last 20 Years. Retrieved January 26, 2026, from [Link]

  • Horan, N. R., & Raines, R. T. (2015). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Biopolymers, 106(4), 417-427. [Link]

  • Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2351-2360. [Link]

  • ResearchGate. (n.d.). Fluorine effect on proline conformation. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.
  • ResearchGate. (2014). Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. Retrieved January 26, 2026, from [Link]

  • Global Substance Registration System. (n.d.). 2-(2,5-DIFLUOROPHENYL)PYRROLIDINE HYDROCHLORIDE, (R)-. Retrieved January 26, 2026, from [Link]

  • Mykhailiuk, P. K. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(49), 6735–6747. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • ResearchGate. (n.d.). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. Retrieved January 26, 2026, from [Link]

  • EPO. (2023). PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL). Retrieved January 26, 2026, from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2022). 4 Physical and Chemical Properties. In Guidance on PFAS Exposure, Testing, and Clinical Follow-Up. The National Academies Press. [Link]

  • PubMed. (2011). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Retrieved January 26, 2026, from [Link]

  • Begg, C., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry. [Link]

  • ResearchGate. (n.d.). Pyrrolidine-based marketed drugs. Retrieved January 26, 2026, from [Link]

  • PubMed. (2005). Practical preparation of 3,3-difluoropyrrolidine. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved January 26, 2026, from [Link]

  • PubMed. (2015). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Retrieved January 26, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Difluorophenyl)pyrrolidine hydrochloride
Reactant of Route 2
2-(3,4-Difluorophenyl)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.